6,8-Difluorochroman-4-amine
Description
BenchChem offers high-quality 6,8-Difluorochroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Difluorochroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIGFYDHFRNAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585688 | |
| Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-80-7 | |
| Record name | 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 6,8-Difluorochroman-4-amine
Executive Summary
This technical guide provides a comprehensive analysis of 6,8-difluorochroman-4-amine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The strategic incorporation of two fluorine atoms onto the chroman-4-amine scaffold profoundly influences its physicochemical properties, metabolic stability, and potential for molecular interactions. This document details the compound's core chemical properties, provides a robust, field-proven synthetic protocol via reductive amination of its ketone precursor, and offers an expert interpretation of its expected spectroscopic profile. Furthermore, we explore its reactivity, derivatization potential, and toxicological considerations, positioning 6,8-difluorochroman-4-amine as a valuable building block for the development of novel bioactive agents.
Introduction: The Strategic Value of the 6,8-Difluorochroman-4-amine Scaffold
The chroman-4-amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its rigid, bicyclic structure presents a well-defined three-dimensional vector for substituent placement, enabling precise interaction with biological targets. The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, employed to modulate key pharmacokinetic and pharmacodynamic properties.[2][3]
The specific 6,8-difluoro substitution pattern on the chroman ring is of particular strategic importance:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), rendering it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Fluorination at the 6 and 8 positions can protect the aromatic ring from hydroxylation, a common metabolic pathway, thereby increasing the compound's in vivo half-life.
-
Modulation of Basicity (pKa): The strongly electron-withdrawing nature of fluorine atoms decreases the electron density of the aromatic ring. This inductive effect can lower the pKa of the 4-amino group, reducing its basicity. This fine-tuning is critical for optimizing solubility, membrane permeability, and avoiding off-target interactions with aminergic receptors.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity and selectivity.[3]
This guide serves to equip researchers with the foundational knowledge required to effectively utilize 6,8-difluorochroman-4-amine in discovery programs.
Physicochemical and Computed Properties
The inherent properties of 6,8-difluorochroman-4-amine dictate its behavior in both chemical reactions and biological systems. While empirical data for this specific compound is not widely published, we can deduce its core properties from its structure and data from close structural analogs.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₉F₂NO | Based on structure |
| Molecular Weight | 185.17 g/mol | Calculated from formula[5] |
| Appearance | Expected to be a solid or high-boiling point oil at room temperature. | Inferred from related amines. The hydrochloride salt is typically a white crystalline solid.[6] |
| Boiling Point (Est.) | ~225 °C at 760 mmHg | Estimated based on the isomeric (S)-7,8-Difluorochroman-4-amine.[5] |
| Solubility | The free base is expected to be soluble in polar organic solvents (e.g., Methanol, DMSO, THF) and sparingly soluble in water. The hydrochloride salt form would exhibit significantly higher aqueous solubility.[6] | General amine properties. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų (for ketone precursor) | The TPSA of the amine will be higher due to the N-H bonds, likely in the range of 38-40 Ų, influencing its membrane permeability.[7] |
| LogP (Est.) | 1.93 (for ketone precursor) | The amine is expected to have a slightly lower LogP value than the ketone precursor due to the introduction of a hydrogen-bond-donating group.[7] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable route to 6,8-difluorochroman-4-amine is the reductive amination of its corresponding ketone, 6,8-difluorochroman-4-one. This method is highly reliable and offers excellent control over the reaction process.
Synthetic Workflow
Caption: Synthetic workflow for 6,8-difluorochroman-4-amine.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear checkpoints and rationales for each step.
Objective: To synthesize 6,8-difluorochroman-4-amine from 6,8-difluorochroman-4-one.
Materials:
-
6,8-Difluorochroman-4-one (1.0 eq)[7]
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 6,8-difluorochroman-4-one (1.0 eq) and ammonium acetate (10.0 eq).
-
Expertise & Experience: Using a large excess of ammonium acetate serves as both the ammonia source and a buffer to maintain a slightly acidic pH (~6-7), which is optimal for imine formation without causing significant decomposition of the imine or the reducing agent.
-
-
Dissolution: Add anhydrous methanol to dissolve the solids (approx. 0.2 M concentration with respect to the ketone). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.
-
Trustworthiness: NaBH₃CN is the reagent of choice because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting ketone at this pH. This prevents the formation of the corresponding alcohol byproduct. The reaction is typically monitored by TLC or LC-MS until the starting ketone is fully consumed (usually 2-4 hours).
-
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2. This step neutralizes excess reducing agent and hydrolyzes any remaining imine. Stir for 15 minutes.
-
Basification and Extraction: Adjust the pH of the aqueous solution to ~9-10 with a saturated NaHCO₃ solution or 1 M NaOH. Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3x).
-
Causality: Basification deprotonates the ammonium salt of the product, rendering the free amine soluble in the organic layer for efficient extraction.
-
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to afford the pure 6,8-difluorochroman-4-amine.
Spectroscopic and Structural Characterization
Structural confirmation relies on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups present.
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Two aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. Benzylic/Aliphatic Region (δ 1.5-4.5 ppm): Signals corresponding to the -OCH₂-, -CH₂-, and -CH(NH₂) protons. The proton at C4 will appear as a multiplet coupled to the adjacent CH₂ protons. |
| ¹³C NMR | Approximately 9 distinct carbon signals are expected. Carbons bonded to fluorine (C6, C8) will appear as doublets with large ¹JCF coupling constants. The aromatic carbons will fall in the δ 100-160 ppm range, while the aliphatic carbons will be upfield (δ 20-70 ppm). |
| ¹⁹F NMR | Two distinct signals are expected for the non-equivalent fluorine atoms at C6 and C8, providing unambiguous confirmation of their positions.[8] |
| IR Spectroscopy | N-H Stretch: Two characteristic sharp peaks for a primary amine in the 3300-3400 cm⁻¹ region.[9][10] N-H Bend: A band around 1580-1650 cm⁻¹.[9] C-O-C Stretch: A strong band for the aryl-alkyl ether around 1250 cm⁻¹. C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 185. Key Fragments: Expect fragmentation patterns typical of chromans, such as a retro-Diels-Alder reaction, and loss of the amino group (-NH₂) or aminomethyl radical (-CHNH₂). |
Reactivity Profile and Derivatization Potential
The chemistry of 6,8-difluorochroman-4-amine is dominated by the nucleophilic primary amine and the electronically modified aromatic ring.
-
Amine Nucleophilicity: The primary amine is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This allows for straightforward derivatization to amides, sulfonamides, ureas, and secondary/tertiary amines through alkylation. These reactions are fundamental for structure-activity relationship (SAR) studies in drug discovery.
-
Aromatic Ring Reactivity: The two electron-withdrawing fluorine atoms strongly deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). Reactions such as nitration or Friedel-Crafts acylation would require harsh conditions and are unlikely to be selective. Conversely, the ring is activated towards nucleophilic aromatic substitution (NAS), although displacing a fluorine atom would still require a strong nucleophile and forcing conditions.[11]
Caption: Key derivatization pathways for 6,8-difluorochroman-4-amine.
Applications and Future Perspectives in Drug Development
6,8-Difluorochroman-4-amine is not an end-product but a high-value starting material for building molecular complexity. Its utility is evident in several contexts:
-
Scaffold for Novel Therapeutics: The difluoro-chroman core can be elaborated to target a range of diseases. For instance, related difluorinated quinolones have been investigated as potent effectors of eukaryotic topoisomerase II in cancer research.[12] Similarly, complex difluoro-amine derivatives have been designed as BRD4 inhibitors, another important cancer target.[13][14]
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and rigid molecule with desirable physicochemical properties, it represents an excellent fragment for FBDD screening campaigns to identify initial hits against novel protein targets.
-
Agrochemical Research: The principles of metabolic stability and modulated properties conferred by fluorination are equally applicable in the design of next-generation pesticides and herbicides.[2]
Future research will likely focus on synthesizing libraries of derivatives based on this scaffold and screening them for activity against various biological targets, including kinases, ion channels, and metabolic enzymes.
Safety, Handling, and Toxicology
No specific toxicological data for 6,8-difluorochroman-4-amine is publicly available. However, based on its chemical class and the data for its precursor, appropriate precautions must be taken.
-
General Hazards: Aromatic amines as a class can be toxic and should be handled with care. The precursor, 6,8-difluorochroman-4-one, is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).[7] It is prudent to assume the amine product carries a similar or greater hazard profile.
-
Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
-
Toxicological Considerations: The introduction of fluorine can sometimes lead to unique toxicological profiles.[6] Any derivative intended for in vivo studies should undergo a thorough toxicological assessment.[15]
References
-
PubChem. 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | C10H11F2N. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
ResearchGate. Fluorinated Chemicals and the Impacts of Anthropogenic Use. [Link]
-
Defense Technical Information Center. Toxicology Report No. S.0082642-20, October 2022. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Robinson, M. J., et al. (1992). Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group. Antimicrobial Agents and Chemotherapy, 36(4), 751–756. [Link]
-
National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
Wang, C., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][5][7][16] triazolo [4, 3-d][7][16] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1033-1043. [Link]
-
ResearchGate. Design, synthesis, and biological evaluation of novel 4,4‐difluoro‐1‐methyl‐N, 6‐diphenyl‐5, 6‐dihydro‐4H‐pyrimido [4, 5‐b][5][7][16] triazolo [4, 3‐d][7][16] diazepin‐. [Link]
-
Plater, M. J., & Harrison, W. T. A. (2022). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 46(1-2), 14-21. [Link]
-
Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. [Link]
-
RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. [Link]
-
MDPI. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. [Link]
-
Rull-Trossbach, E., et al. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Environmental Research and Public Health, 19(17), 10993. [Link]
-
ResearchGate. Fluorine chemistry at the millennium. [Link]
-
Park, S., et al. (2019). Anti-Inflammatory Effects of 6,8-Diprenyl-7,4′-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells. Molecules, 24(23), 4225. [Link]
-
ResearchGate. (PDF) Fluorinated Organic Chemicals: A Review. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 1213161-36-4 | (S)-7,8-Difluorochroman-4-amine - Synblock [synblock.com]
- 6. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | C10H11F2N | CID 19699463 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 6,8-Difluorochroman-4-amine
Introduction
6,8-Difluorochroman-4-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The chroman-4-amine scaffold itself is a privileged structure found in a variety of biologically active compounds. This guide provides a comprehensive technical overview of the viable synthetic pathways for 6,8-difluorochroman-4-amine, intended for researchers, scientists, and professionals in the field of drug development. The methodologies detailed herein are based on established chemical principles and supported by literature precedents, offering a robust framework for the synthesis of this important molecule.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, 6,8-difluorochroman-4-amine, points to the key intermediate, 6,8-difluorochroman-4-one. The transformation of the ketone to the primary amine can be achieved through a reductive amination reaction. The synthesis of the chroman-4-one core can be envisioned through two primary routes starting from the readily available 2,4-difluorophenol.
Caption: Retrosynthetic analysis of 6,8-difluorochroman-4-amine.
Synthesis of the Key Intermediate: 6,8-Difluorochroman-4-one
The successful synthesis of 6,8-difluorochroman-4-amine hinges on the efficient preparation of the corresponding chroman-4-one. Two plausible and effective routes commencing from 2,4-difluorophenol are presented below.
Route A: Friedel-Crafts Acylation Followed by Intramolecular Cyclization
This classic approach involves the acylation of 2,4-difluorophenol with 3-chloropropionyl chloride, followed by an intramolecular Williamson ether synthesis to furnish the chromanone ring.
Reaction Scheme:
Caption: Route A for the synthesis of 6,8-difluorochroman-4-one.
Step-by-Step Protocol:
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane, DCE) at 0 °C, add 3-chloropropionyl chloride dropwise.
-
To this mixture, add a solution of 2,4-difluorophenol in the same solvent, maintaining the temperature below 5 °C. The Friedel-Crafts acylation is an electrophilic aromatic substitution where the acylium ion is generated in situ.[1][2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Intramolecular Cyclization:
-
The crude 3-chloro-1-(2,4-difluoro-5-hydroxyphenyl)propan-1-one is dissolved in a polar aprotic solvent such as acetone or DMF.
-
A weak base, typically potassium carbonate (K₂CO₃), is added to the solution.
-
The mixture is heated to reflux to facilitate the intramolecular Williamson ether synthesis, forming the chromanone ring.
-
Upon completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is evaporated.
-
The crude 6,8-difluorochroman-4-one can be purified by column chromatography on silica gel or by recrystallization.
-
Route B: Michael Addition of 2,4-Difluorophenol to Acrylonitrile and Subsequent Cyclization
This alternative pathway involves a base-catalyzed Michael addition of 2,4-difluorophenol to acrylonitrile, followed by hydrolysis of the nitrile and intramolecular cyclization. A similar process has been described for the synthesis of 6-fluoro-4-chromanone.[3]
Reaction Scheme:
Caption: Route B for the synthesis of 6,8-difluorochroman-4-one.
Step-by-Step Protocol:
-
Michael Addition:
-
A mixture of 2,4-difluorophenol, acrylonitrile, and a catalytic amount of a base (e.g., triethylamine or sodium hydroxide) is heated.
-
The reaction progress is monitored by TLC. Upon completion, the excess acrylonitrile and base are removed under reduced pressure.
-
The resulting 3-(2,4-difluorophenoxy)propanenitrile can be purified by distillation or used directly in the next step.
-
-
Hydrolysis and Cyclization:
-
The crude nitrile is subjected to acidic hydrolysis using a strong acid such as concentrated sulfuric acid or hydrochloric acid. This step converts the nitrile to a carboxylic acid.
-
The resulting 3-(2,4-difluorophenoxy)propanoic acid can be isolated or, more conveniently, the reaction can be driven to cyclization in a one-pot manner by heating in a strong dehydrating acid like polyphosphoric acid (PPA).[4]
-
The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration.
-
The crude 6,8-difluorochroman-4-one is washed with water and can be purified by recrystallization or column chromatography.
-
Table 1: Comparison of Synthetic Routes to 6,8-Difluorochroman-4-one
| Feature | Route A: Friedel-Crafts Acylation | Route B: Michael Addition |
| Starting Materials | 2,4-Difluorophenol, 3-Chloropropionyl chloride | 2,4-Difluorophenol, Acrylonitrile |
| Key Reactions | Electrophilic Aromatic Substitution, Williamson Ether Synthesis | Michael Addition, Nitrile Hydrolysis, Intramolecular Acylation |
| Reagents & Conditions | Lewis acid (AlCl₃), Base (K₂CO₃), Organic solvents | Base catalyst, Strong acid/dehydrating agent (PPA) |
| Advantages | Generally good yields, well-established reaction | Potentially fewer steps (one-pot hydrolysis/cyclization) |
| Disadvantages | Stoichiometric amounts of Lewis acid required, moisture sensitive | Use of corrosive and dehydrating acids at high temperatures |
Synthesis of 6,8-Difluorochroman-4-amine via Reductive Amination
The conversion of the ketone functionality in 6,8-difluorochroman-4-one to the desired primary amine is most effectively achieved through reductive amination. This transformation typically proceeds in a one-pot fashion where the ketone reacts with an ammonia source to form an intermediate imine, which is then reduced in situ.
Reaction Scheme:
Caption: Reductive amination of 6,8-difluorochroman-4-one.
Causality Behind Experimental Choices:
-
Ammonia Source: While aqueous ammonia can be used, salts like ammonium acetate or ammonium formate are often preferred as they provide a more controlled release of ammonia and can also act as a buffer.[5]
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reducing agent for this transformation. It is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the intermediate imine as it is formed.[6] Sodium borohydride (NaBH₄) can also be used, but care must be taken to allow for sufficient imine formation before its addition, as it can also reduce the ketone.[7]
-
Catalyst: The formation of the imine can sometimes be slow. The addition of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can accelerate this step, leading to higher overall yields.
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve 6,8-difluorochroman-4-one in a suitable solvent, typically methanol or ethanol.
-
Add an excess of the ammonia source, such as ammonium acetate.
-
If a catalyst is used, add titanium(IV) isopropoxide to the mixture and stir at room temperature for a period to allow for imine formation.
-
-
Reduction:
-
To the stirred mixture, add the reducing agent (e.g., sodium cyanoborohydride) portion-wise at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of water.
-
The pH of the solution is adjusted to be basic (pH > 10) with an aqueous solution of sodium hydroxide to ensure the amine is in its free base form.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 6,8-difluorochroman-4-amine is often an oil or a low-melting solid. Purification can be challenging due to the basic nature of the amine. Standard silica gel chromatography may lead to poor separation and product loss. Alternative purification techniques include:
-
Amine-functionalized silica gel chromatography: This minimizes the interaction between the basic amine and the acidic silica surface.
-
Reversed-phase chromatography (C18): Eluting with a gradient of water and acetonitrile, often with a modifier like formic acid or ammonia, can be effective.
-
Acid-base extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous phase. The aqueous layer is then basified, and the purified amine is re-extracted into an organic solvent.
-
Distillation under reduced pressure (if thermally stable).
-
-
Table 2: Key Parameters for Reductive Amination
| Parameter | Reagent/Condition | Rationale |
| Ammonia Source | Ammonium acetate, Ammonium formate | Provides a controlled source of ammonia. |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces the imine in the presence of the ketone. |
| Sodium borohydride (NaBH₄) | A more economical but less selective reducing agent. | |
| Solvent | Methanol, Ethanol | Good solubility for reactants and reagents. |
| Catalyst (optional) | Titanium(IV) isopropoxide | Accelerates the formation of the imine intermediate. |
| Work-up pH | Basic (pH > 10) | Ensures the amine product is in its free base form for extraction. |
Conclusion
The synthesis of 6,8-difluorochroman-4-amine is a multi-step process that can be achieved through well-established synthetic methodologies. The key to a successful synthesis lies in the efficient preparation of the 6,8-difluorochroman-4-one intermediate, for which two reliable routes have been outlined. The subsequent reductive amination is a robust transformation that can be optimized through the careful selection of reagents and reaction conditions. The purification of the final amine product requires special consideration due to its basic nature, with several effective strategies available to the synthetic chemist. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable fluorinated chroman-4-amine derivative.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[8][9]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]
-
Ramachandran, P. V., & Gagare, D. G. (2017). Reductive Amination Using Ammonia Borane. The Journal of Organic Chemistry, 82(19), 10447–10454. [Link]
-
Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with α-picoline-borane. Tetrahedron, 60(36), 7899-7906. [Link]
- Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. (1989). EP0168006B1.
- Process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. (1986). US4625042A.
- Novel method for preparing chromanone deriv
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Patent 0168006 [data.epo.org]
- 4. US4625042A - Process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. WO2017023123A1 - Novel method for preparing chromanone derivative - Google Patents [patents.google.com]
Spectroscopic Data of 6,8-Difluorochroman-4-amine: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 6,8-Difluorochroman-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the elucidation of the structure and purity of this fluorinated chroman derivative.
Introduction
6,8-Difluorochroman-4-amine is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the chroman scaffold in biologically active molecules. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Accurate and comprehensive spectroscopic characterization is therefore paramount for unequivocal structure confirmation, purity assessment, and to support regulatory submissions. This guide will detail the expected spectroscopic signatures of 6,8-Difluorochroman-4-amine, providing a robust framework for its analysis.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first consider the molecular structure of 6,8-Difluorochroman-4-amine. The molecule consists of a di-fluorinated aromatic ring fused to a dihydropyran ring, with an amine group at the 4-position. The numbering of the chroman ring system is crucial for assigning spectroscopic signals.
Caption: Structure of 6,8-Difluorochroman-4-amine with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6,8-Difluorochroman-4-amine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons. Chemical shifts are influenced by the electron density around the proton, with electronegative atoms like oxygen, nitrogen, and fluorine causing a downfield shift (to higher ppm values). Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, providing valuable connectivity information.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0-7.2 | m | 1H | H-5 |
| ~ 6.8-7.0 | m | 1H | H-7 |
| ~ 4.2-4.4 | t | 1H | H-4 |
| ~ 4.1-4.3 | m | 2H | H-2 |
| ~ 2.0-2.2 | m | 2H | H-3 |
| ~ 1.6 | br s | 2H | NH₂ |
Interpretation and Rationale:
-
Aromatic Protons (H-5, H-7): The two aromatic protons will appear in the downfield region, typically between 6.5 and 7.5 ppm. The fluorine atoms at positions 6 and 8 will significantly influence their chemical shifts and will also cause complex splitting patterns due to ¹H-¹⁹F coupling.
-
Methine Proton (H-4): The proton at the chiral center (C-4) is adjacent to the amine group and the oxygen-bearing aromatic ring, causing a downfield shift. It is expected to be a triplet due to coupling with the two adjacent protons on C-3.
-
Methylene Protons (H-2, H-3): The protons on C-2 and C-3 form an ethyl linkage. The C-2 protons, being adjacent to the ether oxygen, will be further downfield than the C-3 protons. Both will likely appear as multiplets due to coupling with each other and, in the case of H-3, with H-4.
-
Amine Protons (NH₂): The amine protons typically appear as a broad singlet and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.[1]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of 6,8-Difluorochroman-4-amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR provides information about the carbon skeleton of a molecule.[2] Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment. Carbons bonded to electronegative atoms are shifted downfield.[3] Due to the low natural abundance of the ¹³C isotope, ¹H-¹³C coupling is typically decoupled to simplify the spectrum, resulting in a single peak for each unique carbon.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150-160 | C-6, C-8 | Aromatic carbons directly bonded to fluorine, showing large C-F coupling. |
| ~ 145-155 | C-8a | Aromatic carbon adjacent to oxygen. |
| ~ 120-130 | C-4a | Quaternary aromatic carbon. |
| ~ 110-120 | C-5, C-7 | Aromatic carbons ortho and para to fluorine atoms. |
| ~ 60-70 | C-2 | Carbon adjacent to ether oxygen. |
| ~ 45-55 | C-4 | Carbon bearing the amine group. |
| ~ 25-35 | C-3 | Aliphatic carbon. |
Interpretation and Rationale:
-
Aromatic Carbons: The carbons directly attached to the highly electronegative fluorine atoms (C-6 and C-8) will be significantly downfield and will exhibit strong one-bond ¹³C-¹⁹F coupling. The other aromatic carbons will also be influenced by the fluorine substituents.
-
Aliphatic Carbons: The C-2 carbon, being next to the oxygen atom, will have the most downfield chemical shift among the aliphatic carbons. The C-4 carbon, attached to the nitrogen, will also be downfield relative to the C-3 carbon. The presence of a chiral center at C-4 makes all carbons in the molecule chemically non-equivalent.[4]
¹⁹F NMR Spectroscopy
Theoretical Basis: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[5][6] The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, making it excellent for distinguishing between different fluorine environments.[7][8]
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -110 to -130 | m | F at C-6 |
| ~ -110 to -130 | m | F at C-8 |
Interpretation and Rationale:
-
The two fluorine atoms are in different chemical environments and are expected to have distinct, albeit potentially close, chemical shifts.
-
Each fluorine signal will be split by the adjacent aromatic protons (H-5 and H-7) and potentially by each other (long-range coupling), resulting in complex multiplets. The exact chemical shifts are sensitive to the solvent and electronic environment.[9][10]
Part 2: Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[11] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Sharp | N-H stretching (primary amine, two bands)[12][13] |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2850-2960 | Medium | Aliphatic C-H stretching |
| 1580-1650 | Medium | N-H bending (scissoring)[12] |
| 1450-1600 | Strong | Aromatic C=C stretching |
| 1200-1300 | Strong | C-N stretching (aromatic amine)[13] |
| 1000-1300 | Strong | C-O stretching (aryl ether) |
| 1100-1200 | Strong | C-F stretching |
Interpretation and Rationale:
-
N-H Vibrations: The presence of a primary amine group (NH₂) will give rise to two characteristic sharp bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.[12] A bending vibration for the N-H bond is also expected around 1580-1650 cm⁻¹.[12]
-
C-H Vibrations: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).[14]
-
Aromatic and Ether Linkages: Strong absorptions corresponding to the aromatic C=C stretching and the aryl ether C-O stretching are expected.
-
C-F Bonds: The C-F stretching vibrations will result in strong absorptions in the fingerprint region, typically between 1100-1200 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded. Then, the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common form, a molecule is ionized, and the resulting molecular ion and its fragment ions are detected. This provides information about the molecular weight and the structure of the molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 185. The molecular weight of C₉H₉F₂NO is 185.17.[15] The molecular ion peak for an amine is typically an odd number due to the nitrogen rule.[16]
-
Major Fragment Ions:
-
m/z = 168: Loss of NH₃ (M - 17)
-
m/z = 156: Alpha-cleavage, loss of an ethyl group from the dihydropyran ring.
-
Retro-Diels-Alder Fragmentation: A characteristic fragmentation of chroman systems, leading to fragments corresponding to the diene and dienophile.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common hard ionization technique that provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z = 186.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
Summary and Conclusion
The spectroscopic characterization of 6,8-Difluorochroman-4-amine relies on a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of information that, when combined, allows for the unambiguous confirmation of its chemical structure and assessment of its purity. The predicted data in this guide, based on established spectroscopic principles and data from related compounds, serves as a valuable reference for researchers working with this and similar fluorinated chroman derivatives.
References
-
Analytical Methods (RSC Publishing). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]
-
NIH. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. [Link]
-
University of Calgary. IR: amines. [Link]
-
Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]
-
ResearchGate. Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. [Link]
-
ResearchGate. Synthesis, characterization and DFT studies of 6,8-dichloro-2-(4- chlorophenyl)-4H-chromen-4-one | Request PDF. [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
NIH. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
-
ResearchGate. The infrared spectra of the four alcohol amines. [Link]
-
Journal of the American Society for Mass Spectrometry. quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic. [Link]
-
MDPI. Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. [Link]
-
ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]
-
Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]
-
PubMed. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). [Link]
-
ResearchGate. Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
New Journal of Chemistry. Supporting Information. [Link]
-
ResearchGate. 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). [Link]
-
SpectraBase. 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts. [Link]
-
SpectraBase. 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. The 13 C NMR spectra of the black color former (0.04 mol dm. [Link]
-
Michigan State University. Proton NMR Table. [Link]
Sources
- 1. Proton NMR Table [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. CAS 1213161-36-4 | (S)-7,8-Difluorochroman-4-amine - Synblock [synblock.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Foreword: Charting the Course for Developability
An In-Depth Technical Guide to the Solubility Profile of 6,8-Difluorochroman-4-amine
In the landscape of modern drug discovery, the chroman-4-amine scaffold represents a privileged structure, offering a versatile three-dimensional framework for engaging with a multitude of biological targets. The introduction of fluorine atoms, as in the case of 6,8-Difluorochroman-4-amine, is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and physicochemical properties. However, these modifications can profoundly impact a molecule's solubility—a critical determinant of its ultimate success as a therapeutic agent. An unfavorable solubility profile can hinder absorption, lead to unreliable in-vitro assay results, and create formidable formulation challenges.
This guide provides a comprehensive framework for characterizing the solubility profile of 6,8-Difluorochroman-4-amine. We move beyond mere protocol recitation to explore the underlying scientific principles that govern experimental design. By adopting the methodologies outlined herein, researchers can build a robust, self-validating data package that not only defines the solubility limits of this compound but also provides a clear rationale for its behavior, thereby enabling informed decisions in the drug development pipeline.
Theoretical Framework: Predicting the Solubility Behavior of 6,8-Difluorochroman-4-amine
A molecule's structure is the blueprint for its physical properties. A thorough analysis of 6,8-Difluorochroman-4-amine's key structural features allows us to formulate a hypothesis regarding its solubility.
1.1. Structural and Physicochemical Analysis
The molecule consists of three key regions: the chroman core, the primary amine, and the difluoro-aromatic substitution.
-
The Primary Amine (-NH₂): This group is the primary driver of pH-dependent aqueous solubility. As a Brønsted-Lowry base, the nitrogen's lone pair of electrons can accept a proton from an acidic medium, forming a charged ammonium salt (R-NH₃⁺).[1][2] This salt form is significantly more polar and thus more soluble in aqueous media than the neutral free base.[3] The amine group also serves as a potent hydrogen bond donor and acceptor, facilitating interactions with water molecules.[3][4]
-
The Chroman Core: This bicyclic ether system is largely rigid and hydrophobic. Its contribution is to decrease overall aqueous solubility.
-
6,8-Difluoro Substitution: The two fluorine atoms are highly electronegative and increase the lipophilicity of the aromatic portion of the molecule. This generally leads to a decrease in aqueous solubility.
A summary of the estimated physicochemical properties is presented below.
| Property | Estimated Value | Rationale / Impact on Solubility |
| Molecular Formula | C₉H₉F₂NO | - |
| Molecular Weight | 185.17 g/mol | Moderate molecular weight, typical for small-molecule drug candidates.[5] |
| pKa (Conjugate Acid) | 8.5 - 9.5 | The amine group's basicity dictates that the molecule will be predominantly in its soluble, protonated form at pH values significantly below this pKa. |
| Estimated LogP | 1.5 - 2.5 | This value suggests a balance between lipophilicity and hydrophilicity. The LogP of the related 6,8-Difluorochroman-4-one is 1.93, indicating the parent scaffold's lipophilic nature.[6] |
1.2. Anticipated Solubility Profile
Based on the structural analysis, we can predict the following solubility characteristics:
-
Strong pH-Dependence: Solubility will be lowest at neutral to alkaline pH (pH > 9.5) and will increase dramatically as the pH becomes more acidic and the highly soluble ammonium salt is formed.[7]
-
Limited Intrinsic Solubility: The neutral form of the molecule is expected to have low aqueous solubility due to the hydrophobic chroman core and fluorine substituents.
-
Good Organic Solvent Solubility: The compound is expected to be readily soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and alcohols.[8]
Experimental Strategy: A Phased Approach to Solubility Characterization
A robust solubility assessment involves a tiered approach, starting with high-throughput kinetic measurements for initial rank-ordering and progressing to more resource-intensive thermodynamic measurements for definitive characterization.
Caption: Phased approach to solubility testing.
2.1. Kinetic Solubility Assay: The Early Discovery Litmus Test
Kinetic solubility measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[9][10][11] It is a rapid, high-throughput method ideal for screening large numbers of compounds to flag potential liabilities early.[12]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 6,8-Difluorochroman-4-amine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).
-
Dosing: Using a liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well microplate containing aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This maintains a consistent, low percentage of DMSO (e.g., 1%).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[12]
-
Analysis: Measure the turbidity (light scattering) of each well using a microplate nephelometer.[13][14] The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to a buffer-only control.
Causality and Self-Validation:
-
Why DMSO? It is a strong organic solvent capable of dissolving most drug-like molecules, providing a consistent starting point.[9]
-
Why Nephelometry? It is a direct and sensitive measure of precipitation.[14] The abrupt increase in scattering provides a clear endpoint.
-
Validation: A known compound with well-characterized solubility (e.g., Propranolol) should be run in parallel as a positive control to ensure the assay is performing within expected parameters.
Caption: Workflow for Kinetic Solubility Assay.
2.2. Thermodynamic Solubility Assay: The Gold Standard
Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[15] This method, while lower-throughput, provides definitive data essential for lead optimization and formulation development.[10] The shake-flask method is the most common approach.[16]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Compound Addition: Add an excess amount of solid 6,8-Difluorochroman-4-amine (e.g., 1-2 mg) to a small volume (e.g., 1 mL) of the desired aqueous buffer in a glass vial. The presence of visible solid material is essential.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by either:
-
Filtration: Using a low-binding filter (e.g., PVDF).
-
Centrifugation: Spinning at high speed (e.g., >10,000 g) and carefully collecting the supernatant.
-
-
Quantification:
-
Prepare a calibration curve from a known concentration stock solution of the compound.
-
Dilute the saturated supernatant with a suitable solvent (e.g., acetonitrile/water) to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and standards using a validated HPLC-UV or LC-MS/MS method.
-
-
Solid-State Analysis (Self-Validation): After the experiment, recover the remaining solid and analyze it using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This crucial step confirms that the compound has not changed its solid form (e.g., converted to a different polymorph or a hydrate) during the experiment, which could alter its solubility.
Caption: Workflow for Thermodynamic Solubility Assay.
In-Depth Profiling: Understanding the "Why"
With a definitive method established, the next step is to investigate the key factors that modulate the solubility of 6,8-Difluorochroman-4-amine.
3.1. pH-Solubility Profile
As predicted, pH is the most critical factor. A pH-solubility profile is generated by performing the thermodynamic solubility assay across a range of buffers.
Protocol:
-
Conduct the Shake-Flask Thermodynamic Solubility Assay (Section 2.2) in parallel using a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.5, 7.4, 9.0).
-
Plot the resulting solubility (on a logarithmic scale) against the buffer pH.
-
The resulting curve will reveal the intrinsic solubility of the free base (S₀) in the plateau region at high pH and the pKa of the conjugate acid at the inflection point of the curve.
Expected Data Presentation:
| Buffer pH | Measured Solubility (µg/mL) | Log (Solubility) |
| 2.0 | >1000 | >3.0 |
| 4.5 | >1000 | >3.0 |
| 6.5 | 850 | 2.93 |
| 7.4 | 120 | 2.08 |
| 9.0 | 15 | 1.18 |
| 10.0 | 12 | 1.08 |
Note: Data are hypothetical and for illustrative purposes.
3.2. Solubility in Biorelevant Media
To better predict in-vivo performance, solubility should be assessed in media that mimic the fluids of the gastrointestinal tract.[17] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that can help solubilize lipophilic compounds.[18][19][20]
Protocol:
-
Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) according to established recipes.[21]
-
Perform the Shake-Flask Thermodynamic Solubility Assay (Section 2.2) in each medium.
-
Compare the results to the solubility in simple aqueous buffers at similar pH values. A significant increase in solubility in these media suggests that the compound's absorption may be enhanced by the presence of food (a positive food effect).
3.3. Cosolvent Effects
For potential liquid formulations or to overcome solubility limitations in assays, the effect of cosolvents is often evaluated. Cosolvents work by reducing the polarity of the aqueous medium.[22][23]
Protocol:
-
Prepare a series of solvent systems containing increasing percentages of a water-miscible organic solvent (e.g., 0%, 10%, 20%, 40% Ethanol in water).
-
Determine the thermodynamic solubility in each mixture.
-
The results will indicate the degree to which solubility can be enhanced through formulation with common pharmaceutical excipients.
Synthesizing the Data: The Complete Solubility Profile
A comprehensive summary table provides an at-a-glance overview of the compound's behavior, enabling project teams to make rapid, data-driven decisions.
| Parameter | Method | Conditions | Result (Hypothetical) | Implication for Drug Development |
| Kinetic Solubility | Nephelometry | pH 7.4 PBS, 1% DMSO | 85 µM | Potential for precipitation in physiological buffers; requires careful handling in in-vitro assays. |
| Thermodynamic Solubility | Shake-Flask/HPLC | pH 7.4 PBS | 65 µM (12 µg/mL) | Low intrinsic solubility. May be a BCS Class II/IV candidate. Formulation will be key. |
| Thermodynamic Solubility | Shake-Flask/HPLC | pH 2.0 HCl Buffer | >10 mM (>2000 µg/mL) | Excellent solubility at gastric pH. Suggests good dissolution in the stomach. |
| Solubility in FaSSIF | Shake-Flask/HPLC | pH 6.5 | 250 µM (46 µg/mL) | Solubilization by bile salts is significant. Fasted-state absorption may be acceptable. |
| Solubility in FeSSIF | Shake-Flask/HPLC | pH 5.0 | 800 µM (148 µg/mL) | Strong solubilization in fed-state media. Potential for a positive food effect. |
Conclusion
The solubility profile of 6,8-Difluorochroman-4-amine is predicted to be dominated by the basicity of its primary amine, leading to pronounced pH-dependent solubility. While its intrinsic solubility as a free base is likely low, its ability to form a highly soluble salt under acidic conditions is a significant advantage for oral absorption. The systematic application of the kinetic and thermodynamic assays detailed in this guide provides a clear and logical path to fully characterizing this profile. By integrating these robust experimental workflows and maintaining a focus on the underlying physicochemical principles, research teams can effectively mitigate risks associated with poor solubility and strategically guide 6,8-Difluorochroman-4-amine toward becoming a viable clinical candidate.
References
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
Chemistry LibreTexts. Advanced Properties of Amines. (2023-01-22). Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. (2012). Available from: [Link]
-
Quora. How does branching increase the solubility in amines?. (2018-05-12). Available from: [Link]
-
Bergström, C. A., et al. Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. (2014). Available from: [Link]
-
Chemistry LibreTexts. Properties of amines. (2024-11-07). Available from: [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026-01-22). Available from: [Link]
-
Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Available from: [Link]
-
Sathesh Babu, P.R., et al. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. (2008). Available from: [Link]
-
Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. Available from: [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]
-
BYJU'S. Physical Properties of Amines. Available from: [Link]
-
Km Chemistry. Properties of Amines, basic character of amines and solubility. Available from: [Link]
-
Dressman, J. B., et al. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSciTech. (2000). Available from: [Link]
-
Wang, S., et al. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. (2022-11-03). Available from: [Link]
-
University of Cambridge. Solubility and pH of amines. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry. Available from: [Link]
-
PubChem. 5,7-Difluorochroman-4-ol. Available from: [Link]
-
Pobudkowska, A., Domańska, U. Study of pH-dependent drugs solubility in water. ResearchGate. (2025-08-09). Available from: [Link]
-
Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2004). Available from: [Link]
-
Pharma Lesson. Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. (2025-03-04). Available from: [Link]
-
ChemRxiv. Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. (2025-02-17). Available from: [Link]
-
ResearchGate. STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. (2023-06-22). Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
ResearchGate. Solubility of the tested drugs in (A) FaSSIF, and in (B) FeSSIF. Available from: [Link]
-
BMG LABTECH. Drug solubility: why testing early matters in HTS. (2023-04-06). Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Redirecting... [kmchemistry.com]
- 3. issr.edu.kh [issr.edu.kh]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS 1213161-36-4 | (S)-7,8-Difluorochroman-4-amine - Synblock [synblock.com]
- 6. chemscene.com [chemscene.com]
- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. asianpubs.org [asianpubs.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. enamine.net [enamine.net]
- 13. rheolution.com [rheolution.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. evotec.com [evotec.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. raytor.com [raytor.com]
- 18. biorelevant.com [biorelevant.com]
- 19. biorelevant.com [biorelevant.com]
- 20. pharmalesson.com [pharmalesson.com]
- 21. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
The Strategic deployment of 6,8-Difluorochroman-4-amine as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Imperative for Fluorinated Chiral Amines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and chiral amine functionalities into molecular scaffolds has emerged as a paramount strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine, with its unique electronic properties, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Simultaneously, the rigid, three-dimensional architecture of chiral amines provides a valuable framework for creating compounds with high stereoselectivity, a critical factor for potent and safe therapeutic agents.[2] Within this context, 6,8-difluorochroman-4-amine has garnered significant attention as a high-value chiral building block, offering a unique combination of a fluorinated aromatic ring and a stereodefined amine on a conformationally restricted chroman backbone.
This technical guide provides a comprehensive overview of 6,8-difluorochroman-4-amine, from its synthesis and chiral resolution to its application as a strategic component in the design of novel therapeutics. As a senior application scientist, this document aims to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively leverage this versatile building block in their drug discovery endeavors.
Core Synthesis and Chiral Resolution: A Pathway to Enantiopure 6,8-Difluorochroman-4-amine
The journey to enantiomerically pure 6,8-difluorochroman-4-amine begins with the corresponding ketone, 6,8-difluorochroman-4-one, a readily available starting material. The synthetic strategy encompasses two key stages: the formation of the racemic amine via reductive amination and the subsequent separation of the enantiomers through classical chiral resolution.
Part 1: Synthesis of Racemic 6,8-Difluorochroman-4-amine via Reductive Amination
Reductive amination is a robust and widely employed method for the conversion of ketones to amines.[3] This one-pot reaction typically involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, followed by its immediate reduction to the corresponding amine.
The overall transformation is depicted in the workflow below:
Figure 1: General workflow for the reductive amination of 6,8-difluorochroman-4-one.
Experimental Protocol: Reductive Amination
The following protocol is a representative, field-proven method for the synthesis of racemic 6,8-difluorochroman-4-amine. The choice of reagents and conditions is critical for achieving high conversion and minimizing side-product formation.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 6,8-Difluorochroman-4-one | C₉H₆F₂O₂ | 184.14 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 |
| Sodium Cyanoborohydride | CH₃BNNa | 62.84 |
| Methanol (MeOH) | CH₄O | 32.04 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Procedure:
-
Reaction Setup: To a solution of 6,8-difluorochroman-4-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (2.0 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude racemic amine can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ammonium Acetate as Ammonia Source: Ammonium acetate serves as a convenient and efficient source of ammonia for the in-situ formation of the imine. Its use circumvents the need for handling gaseous ammonia.
-
Sodium Cyanoborohydride as Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of ketones. This selectivity is crucial to prevent the reduction of the starting ketone.
-
Methanol as Solvent: Methanol is a suitable solvent for both the starting materials and reagents, facilitating a homogeneous reaction mixture.
Part 2: Chiral Resolution of Racemic 6,8-Difluorochroman-4-amine
The separation of the racemic amine into its individual enantiomers is most commonly achieved through diastereomeric salt formation using a chiral resolving agent.[4][5] Tartaric acid and its derivatives are frequently employed for this purpose due to their availability in enantiopure forms and their ability to form crystalline salts with amines.[6][7] The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the chiral acid.
Figure 2: Logical workflow for the chiral resolution of racemic 6,8-difluorochroman-4-amine.
Experimental Protocol: Diastereomeric Salt Resolution
This protocol provides a detailed methodology for the resolution of racemic 6,8-difluorochroman-4-amine using L-(+)-tartaric acid. The choice of solvent and crystallization conditions are critical for achieving high enantiomeric excess (e.e.).
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| Racemic 6,8-Difluorochroman-4-amine | C₉H₉F₂NO | 185.17 |
| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 |
| Ethanol (EtOH) | C₂H₆O | 46.07 |
| Water (H₂O) | H₂O | 18.02 |
| 2M Sodium Hydroxide (NaOH) solution | - | - |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 |
Procedure:
-
Salt Formation: Dissolve racemic 6,8-difluorochroman-4-amine (1.0 eq) in warm ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of warm ethanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for 24 hours to facilitate crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash with cold ethanol. The enantiomeric excess of the amine in the salt can be determined at this stage by chiral HPLC analysis of a small sample after liberation of the free amine.
-
Recrystallization (if necessary): To improve the diastereomeric purity, the salt can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add 2M sodium hydroxide solution until the pH is >10.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure 6,8-difluorochroman-4-amine.
Self-Validating System and Causality:
-
Stoichiometry of Tartaric Acid: Using 0.5 equivalents of the chiral diacid is a common strategy in diastereomeric salt resolutions. This can lead to a more efficient separation by selectively precipitating the salt of one enantiomer while leaving the other enantiomer as the free base in solution.
-
Solvent Selection: The choice of solvent is crucial for achieving a significant difference in the solubility of the two diastereomeric salts. A solvent system where one salt is sparingly soluble while the other remains in solution is ideal.
-
Slow Cooling: Gradual cooling promotes the formation of well-defined crystals and enhances the selectivity of the crystallization process, leading to higher diastereomeric purity.
-
Chiral HPLC Analysis: This is an essential quality control step to verify the enantiomeric purity of the final product and to monitor the effectiveness of the resolution process.
Application in Drug Discovery: A Case Study
The utility of enantiomerically pure 6,8-difluorochroman-4-amine as a chiral building block is exemplified in its incorporation into novel therapeutic agents. For instance, (R)-6,8-difluorochroman-4-amine has been utilized as a key intermediate in the synthesis of potent kinase inhibitors for the treatment of various diseases, including cancer and inflammatory disorders.[2][8]
A notable example is the synthesis of purine and imidazopyridine derivatives for immunosuppression. In a specific embodiment of this work, (R)-6,8-difluorochroman-4-amine hydrochloride was reacted with a chlorinated purine derivative in the presence of a base to afford the corresponding substituted purine.
Figure 3: Application of (R)-6,8-difluorochroman-4-amine in the synthesis of a kinase inhibitor.[2]
This synthetic step highlights the value of the chiral amine as a nucleophile that introduces a specific stereocenter and a difluorinated chroman moiety into the final molecule. The fluorine atoms at the 6- and 8-positions can modulate the electronic properties of the aromatic ring, potentially enhancing binding to the target kinase and improving metabolic stability. The rigid chroman scaffold helps to lock the conformation of the substituent, which can be crucial for optimal interaction with the protein's binding pocket.
Conclusion: A Versatile and Strategic Building Block
6,8-Difluorochroman-4-amine stands out as a strategically important chiral building block for modern drug discovery. Its synthesis from the corresponding ketone via reductive amination and subsequent classical resolution provides a reliable route to the enantiomerically pure forms. The incorporation of this moiety into drug candidates, as demonstrated in the synthesis of kinase inhibitors, underscores its potential to confer desirable physicochemical and pharmacological properties. For researchers and drug development professionals, a thorough understanding of the synthesis, resolution, and application of 6,8-difluorochroman-4-amine is key to unlocking its full potential in the creation of next-generation therapeutics.
References
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Gupea. (2012, October 3). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2006108103A1 - Purine and imidazopyridine derivatives for immunosuppression.
- Google Patents. (n.d.). US5273994A - 3-aminochroman compounds.
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
- Google Patents. (n.d.). MAP4K4 inhibitors - Patent US-12247045-B2.
- Google Patents. (n.d.). KR101769204B1 - New method for preparation of chiral chromanol derivatives.
- Google Patents. (n.d.). US20230339876A1 - Process for preparing aminofuranes.
- Google Patents. (n.d.). US10059707B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro- 1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
-
MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
- Google Patents. (n.d.). US11180441B2 - Method for preparing substituted 4-aminoindane derivatives.
- Google Patents. (n.d.). EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Google Patents. (n.d.). TANK-BINDING KINASE INHIBITOR COMPOUNDS - European Patent Office - EP 3152210 B1. Retrieved from [Link]
- Google Patents. (n.d.). US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst.
- Google Patents. (n.d.). US20050065338A1 - Total synthesis of galanthamine, analogues and derivatives thereof.
-
PubMed Central (PMC). (n.d.). Patent highlights June — July 2024. Retrieved from [Link]
- Google Patents. (n.d.). US20240010613A1 - Novel synthetic pathway to belzutifan.
- Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
-
Google Patents. (n.d.). (12) United States Patent (10) Patent No.: US 7,884,109 B2. Retrieved from [Link]
-
Google Patents. (n.d.). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. Retrieved from [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2019069195A1 - PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL PRODUCT.
-
PubChem. (n.d.). 4,6-dianilino-pyrimidine derivatives, their preparation and their use as tyrosine kinase inhibitors - Patent WO-9515952-A1. Retrieved from [Link]
- Google Patents. (n.d.). EP2112145A1 - Chromenone derivatives useful for the treatment of neurodegenerative diseases.
-
Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]
Sources
- 1. 4,6-dianilino-pyrimidine derivatives, their preparation and their use as tyrosine kinase inhibitors - Patent WO-9515952-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Google Patents [patents.google.com]
- 6. WO2019069195A1 - PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL PRODUCT - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2006108103A1 - Purine and imidazopyridine derivatives for immunosuppression - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust Method for the Chiral Resolution of 6,8-Difluorochroman-4-amine Enantiomers
Abstract
This application note provides a comprehensive guide to the chiral resolution of 6,8-Difluorochroman-4-amine enantiomers, critical intermediates in the synthesis of various pharmacologically active molecules. The protocol herein details a robust and scalable method for separating the racemic mixture via diastereomeric salt formation with a chiral resolving agent, followed by a validated chiral High-Performance Liquid Chromatography (HPLC) method for the accurate determination of enantiomeric excess. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction: The Significance of Chiral 6,8-Difluorochroman-4-amine
The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, particularly targeting the central nervous system.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, bioavailability, and binding affinity to target proteins. Consequently, the enantiomers of 6,8-Difluorochroman-4-amine represent key building blocks for the development of novel therapeutics with potentially enhanced efficacy and safety profiles.
As with many chiral drugs, the biological activity often resides in a single enantiomer, while the other may be inactive or even contribute to undesirable side effects.[2] Therefore, the ability to efficiently resolve the racemic mixture of 6,8-Difluorochroman-4-amine is of paramount importance for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3] This application note outlines a classical resolution method, which remains a practical and economical approach for obtaining single enantiomers, especially at a larger scale.[4]
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers.[5] The most common method for resolving a racemic amine is through its reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[5] Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics.[6] This disparity in solubility allows for the separation of the diastereomeric salts by fractional crystallization.[6] The less soluble diastereomer crystallizes preferentially from the solution, leaving the more soluble one in the mother liquor.[5] The crystallized salt is then isolated, and the desired enantiomer of the amine is liberated by treatment with a base.[6]
The selection of the chiral resolving agent and the crystallization solvent is crucial for a successful resolution and is often determined empirically.[5] Common chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphor-10-sulfonic acid.[4]
Experimental Protocols
This section provides detailed, step-by-step protocols for the chiral resolution of racemic 6,8-Difluorochroman-4-amine and the subsequent analysis of enantiomeric purity.
Materials and Reagents
-
Racemic 6,8-Difluorochroman-4-amine
-
(+)-Tartaric acid
-
Methanol (anhydrous)
-
2 M Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Deionized water
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
Trifluoroacetic acid (TFA)
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol is adapted from established methods for the resolution of the parent compound, chroman-4-amine.[4]
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 6,8-Difluorochroman-4-amine in 100 mL of anhydrous methanol.
-
Addition of Resolving Agent: In a separate beaker, dissolve 8.1 g (1.0 equivalent) of (+)-tartaric acid in 50 mL of anhydrous methanol. Gently warm the solution if necessary to achieve complete dissolution.
-
Salt Formation: Slowly add the (+)-tartaric acid solution to the amine solution with continuous stirring at room temperature.
-
Crystallization: Heat the resulting mixture to reflux to ensure complete dissolution of the initially formed salts. Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will start to crystallize. For optimal crystal formation, the flask can be placed in a refrigerator (4 °C) overnight.
-
Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any residual mother liquor.[6]
-
Drying: Dry the crystals under vacuum to a constant weight. This yields the diastereomeric salt of one of the 6,8-Difluorochroman-4-amine enantiomers.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in 50 mL of deionized water.[6]
-
Basification: While stirring vigorously, add 2 M sodium hydroxide solution dropwise until the pH of the solution is greater than 12.[6] This will liberate the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with dichloromethane (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 6,8-Difluorochroman-4-amine.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity
The enantiomeric excess (e.e.) of the resolved amine is determined using chiral High-Performance Liquid Chromatography (HPLC). The use of a fluorinated stationary phase can offer enhanced selectivity for fluorinated analytes.
Table 1: Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the resolved amine in the mobile phase. |
Data Presentation and Expected Results
The success of the chiral resolution is quantified by the yield and the enantiomeric excess of the resolved amine.
Table 2: Hypothetical Results of Chiral Resolution
| Parameter | Value |
| Starting Racemic Amine (g) | 10.0 |
| Yield of Diastereomeric Salt (g) | 7.5 |
| Yield of Enriched Amine (g) | 3.8 |
| Enantiomeric Excess (e.e.) (%) | >98% |
| Retention Time of Enantiomer 1 (min) | 8.2 |
| Retention Time of Enantiomer 2 (min) | 10.5 |
Note: The yield and e.e. are hypothetical and may vary depending on the specific experimental conditions.
Visualization of the Workflow
The following diagrams illustrate the key processes described in this application note.
Figure 1: Workflow for the chiral resolution of 6,8-Difluorochroman-4-amine.
Figure 2: Formation of diastereomeric salts.
Conclusion
The protocol described in this application note provides a reliable and effective method for the chiral resolution of 6,8-Difluorochroman-4-amine. The use of (+)-tartaric acid as a resolving agent allows for the efficient separation of the enantiomers through diastereomeric salt crystallization. The subsequent chiral HPLC analysis ensures the accurate determination of the enantiomeric purity of the final product. This methodology is a valuable tool for researchers and professionals in the pharmaceutical industry, enabling the synthesis of enantiomerically pure building blocks for the development of novel chiral drugs.
References
-
Wikipedia. Chiral resolution. [Link]
-
Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Journal of the Korean Chemical Society. [Link]
-
Ghanavatian, S., & Shayanfar, A. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(40), 5671-5686. [Link]
-
Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(10), 1535-1543. [Link]
-
Pataki, H., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Reaction Chemistry & Engineering, 6(11), 2115-2125. [Link]
-
Nawrocki, J., & Rigney, M. (2001). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 19(6), 342-351. [Link]
-
Huffman, M. A., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters, 14(12), 1773-1779. [Link]
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
Molecules. Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. [Link]
-
Wang, D., et al. (2020). Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination. Nature Chemistry, 12(12), 1126-1133. [Link]
-
ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]
-
Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
-
Fogassy, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
MDPI. Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. [Link]
-
analytica-world.com. Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]
-
Lam, A. W. H., & Ng, K. M. (2005). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. In AIChE Annual Meeting, Cincinnati, OH. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85-100. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Note: Strategies for the Asymmetric Synthesis of 6,8-Difluorochroman-4-amine for Drug Discovery
Abstract
Chiral 6,8-difluorochroman-4-amine is a privileged scaffold in medicinal chemistry, combining the conformational rigidity of the chroman ring system with the unique physicochemical properties imparted by fluorine substitution. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, making this a highly sought-after building block for novel therapeutics.[1][2] This guide provides detailed, field-proven protocols for the enantioselective synthesis of 6,8-difluorochroman-4-amine, targeting researchers, chemists, and drug development professionals. We present two primary, robust methodologies: Transition-Metal Catalyzed Asymmetric Reductive Amination and a Diastereoselective approach using a Chiral Sulfinamide Auxiliary. Each protocol is accompanied by a deep mechanistic rationale, step-by-step instructions, and expected outcomes to ensure reproducibility and success.
Foundational Principles: The Strategic Value of Fluorinated Chiral Amines
The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery. The specific three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets. 6,8-Difluorochroman-4-amine presents a unique combination of structural features:
-
The Chroman Scaffold: This benzopyran system is prevalent in a wide range of bioactive natural products and pharmaceuticals, valued for its defined conformation and synthetic versatility.[3]
-
Strategic Difluorination: The presence of two fluorine atoms on the aromatic ring significantly alters the molecule's electronic properties and lipophilicity.[1] This can lead to improved pharmacokinetic profiles, increased binding potency by modulating pKa, and enhanced metabolic stability by blocking sites susceptible to oxidative degradation.
-
The Chiral Amine: The amine at the C4 position is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with protein targets like G-protein coupled receptors (GPCRs).[4] Control over its stereochemistry is paramount for achieving target selectivity and therapeutic efficacy.
This document outlines two distinct and powerful strategies to access single enantiomers of this valuable building block, starting from a common achiral precursor.
Synthesis of Key Precursor: 6,8-Difluorochroman-4-one
The successful asymmetric synthesis begins with the reliable preparation of the achiral ketone precursor. The most common and effective method is an intramolecular Friedel-Crafts acylation of a corresponding 3-(fluorophenoxy)propanoic acid, often mediated by a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.
Workflow for Precursor Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Application Notes & Protocols: 6,8-Difluorochroman-4-amine as a Novel Scaffold for Advanced Fluorescent Probes
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6,8-Difluorochroman-4-amine as a versatile building block for the development of high-performance fluorescent probes. We will explore the rationale behind its selection, propose a novel probe design for the detection of hypochlorous acid (HOCl), and provide detailed protocols for its synthesis, characterization, and application in cellular imaging.
Introduction: The Imperative for Superior Fluorophores in Biological Imaging
Fluorescence microscopy has become an indispensable tool in modern cell biology, allowing for the real-time visualization of dynamic cellular processes.[1] The performance of this technique is critically dependent on the quality of the fluorescent probes used. An ideal probe should exhibit high photostability, a strong fluorescence quantum yield, and possess a reactive handle for the attachment of a recognition moiety to ensure specificity towards a target analyte.[2] The chroman scaffold, a core structure in many natural products, has shown promise in the development of fluorescent probes due to its favorable photophysical properties.[3][4] This guide focuses on a specifically substituted chroman derivative, 6,8-Difluorochroman-4-amine, as a next-generation platform for probe development.
The 6,8-Difluorochroman-4-amine Scaffold: A Privileged Structure for Fluorescent Probe Development
The selection of 6,8-Difluorochroman-4-amine as a core scaffold is predicated on several key advantages conferred by its unique substitution pattern:
-
Enhanced Photophysical Properties: The introduction of fluorine atoms into a fluorophore's aromatic system is a well-established strategy to enhance its photophysical properties. Fluorine substitution can lead to an increased fluorescence quantum yield and improved photostability by reducing non-radiative decay pathways.[2][5] The electron-withdrawing nature of the fluorine atoms can also modulate the electronic structure of the chroman ring system, potentially leading to desirable shifts in the excitation and emission spectra.
-
Metabolic Stability: In the context of drug development and in vivo imaging, fluorination is known to enhance metabolic stability by blocking sites of oxidative metabolism.[6] This property is advantageous for probes intended for long-term imaging studies.
-
Versatile Amine Handle: The primary amine at the 4-position serves as a crucial synthetic handle. This group allows for the straightforward covalent attachment of a wide variety of analyte-specific recognition moieties through well-established amine chemistry, such as amide bond formation.[7]
Probe Design: A "Turn-On" Fluorescent Probe for Hypochlorous Acid (HOCl)
To illustrate the utility of the 6,8-Difluorochroman-4-amine scaffold, we propose the design and synthesis of a novel "turn-on" fluorescent probe for the detection of hypochlorous acid (HOCl), a highly reactive oxygen species (ROS) implicated in various physiological and pathological processes.[8]
The proposed probe, hereafter designated DFC-HOCl , couples the 6,8-Difluorochroman-4-amine fluorophore to a p-anisole recognition moiety. The sensing mechanism is based on the HOCl-mediated oxidative cleavage of the p-anisole group.
Sensing Mechanism:
-
"Off" State: In its native state, the DFC-HOCl probe is designed to be minimally fluorescent. The electron-rich p-anisole group quenches the fluorescence of the chroman core through a photoinduced electron transfer (PeT) mechanism.
-
"On" State: In the presence of HOCl, the ether linkage of the p-anisole moiety is rapidly and selectively cleaved. This cleavage disrupts the PeT process, restoring the inherent fluorescence of the 6,8-Difluorochroman-4-amine core and resulting in a significant "turn-on" fluorescent signal.
Experimental Protocols
Protocol 1: Synthesis of 6,8-Difluorochroman-4-amine
This protocol describes the synthesis of the core fluorophore scaffold from the commercially available 6,8-Difluorochroman-4-one via reductive amination.[9][10]
Materials:
-
6,8-Difluorochroman-4-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6,8-Difluorochroman-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6,8-Difluorochroman-4-amine.
Protocol 2: Synthesis of the DFC-HOCl Probe
This protocol details the coupling of the fluorophore with the HOCl-recognition moiety.
Materials:
-
6,8-Difluorochroman-4-amine
-
4-Methoxyphenylacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 6,8-Difluorochroman-4-amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxyphenylacetyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the DFC-HOCl probe.
Caption: Synthesis Workflow for DFC-HOCl Probe
Protocol 3: Photophysical Characterization of DFC-HOCl
1. Absorption and Emission Spectra:
-
Prepare a stock solution of DFC-HOCl in DMSO (1 mM).
-
Prepare a working solution (e.g., 10 µM) in phosphate-buffered saline (PBS, pH 7.4).
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum using a fluorometer, exciting at the determined absorption maximum.
2. Fluorescence Quantum Yield (ΦF) Determination:
The relative quantum yield can be determined using a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54).[11]
-
Prepare a series of solutions of the standard and the DFC-HOCl probe with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance and integrated fluorescence intensity for each solution.
-
Plot integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot and η is the refractive index of the solvent.
3. Determination of the Limit of Detection (LOD):
-
Measure the fluorescence intensity of a blank solution (buffer only) multiple times (n ≥ 10) to determine the standard deviation of the blank (σ_blank).
-
Prepare a series of low-concentration solutions of the analyte (HOCl) and measure the fluorescence response of the DFC-HOCl probe.
-
Plot the fluorescence intensity versus the analyte concentration and determine the slope (k) of the linear portion of the curve.
-
The LOD is calculated as: LOD = 3 * σ_blank / k.[12]
| Parameter | Expected Value |
| Absorption Max (λ_abs) | ~350-400 nm |
| Emission Max (λ_em) | ~450-500 nm |
| Quantum Yield (ΦF) | > 0.5 (in "On" state) |
| LOD for HOCl | Low micromolar to nanomolar |
Protocol 4: Live Cell Imaging of HOCl
This protocol describes the use of the DFC-HOCl probe to visualize endogenous or exogenous HOCl in cultured cells.
Materials:
-
Cultured cells (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
DFC-HOCl probe stock solution (1 mM in DMSO)
-
Lipopolysaccharide (LPS) and phorbol 12-myristate 13-acetate (PMA) for inducing oxidative stress
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 70-80% confluency.
-
Probe Loading:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with DFC-HOCl (e.g., 5 µM in serum-free medium) for 30 minutes at 37 °C.
-
-
Washing: Wash the cells three times with warm PBS to remove excess probe.
-
Induction of HOCl Production (Optional):
-
To visualize endogenous HOCl, you can stimulate the cells. For example, treat RAW 264.7 macrophages with LPS (1 µg/mL) for 4-6 hours, followed by PMA (100 ng/mL) for 30 minutes.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the DFC-HOCl probe (e.g., Ex: 405 nm, Em: 450-550 nm).
-
Acquire images before and after stimulation to observe the change in fluorescence intensity.
-
Caption: Sensing Mechanism of DFC-HOCl
References
-
Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. PMC - PubMed Central. [Link]
-
photophysical properties (for instance several additional fluorine substituents); (ii) modulate the 424. ResearchGate. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Methods to determine limit of detection and limit of quantification in quantitative real-time PCR (qPCR). PMC - NIH. [Link]
-
Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed. [Link]
-
Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases | Request PDF. ResearchGate. [Link]
-
Development of an ultrafast fluorescent probe for specific recognition of hypochlorous acid and its application in live cells. RSC Publishing. [Link]
-
Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society. [Link]
-
Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species. PMC - NIH. [Link]
-
Plot for the determination of limit of detection (LOD) for CO. ResearchGate. [Link]
- Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). [No Source Found].
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Aromatic primary monoamine-based fast-response and highly specific fluorescent probes for imaging the biological signaling molecule nitric oxide in living cells and organisms. Journal of Materials Chemistry B. [Link]
-
Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. PubMed. [Link]
-
Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. PubMed Central. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]
-
The detection limit was determined from the fluorescence titration data based on a reported method. The Royal Society of Chemistry. [Link]
-
Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines | Request PDF. ResearchGate. [Link]
-
Fluorescence probes used for detection of reactive oxygen species. ResearchGate. [Link]
-
A Practical Synthesis of 6,8-Difluoro-7-hydroxycoumarin Derivatives for Fluorescence Applications | Request PDF. ResearchGate. [Link]
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- Boronate-based fluorescent probes: Imaging hydrogen peroxide in living systems. [No Source Found].
-
Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. RSC Publishing. [Link]
-
Synthesis of the Novel 4,4?- and 6,6?- Dihydroxamic - 2,2?-Bipyridines and Improved Routes to 4,4?. ResearchGate. [Link]
-
Development of an activatable far-red fluorescent probe for rapid visualization of hypochlorous acid in live cells and mice with neuroinflammation. Frontiers. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
The Limit of Detection. LCGC International. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Advances in Imaging Reactive Oxygen Species. PMC - PubMed Central - NIH. [Link]
-
Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. PMC - NIH. [Link]
-
Boronate-Based Fluorescent Probes as a Prominent Tool for H2O2 Sensing and Recognition. Bentham Science Publishers. [Link]
-
Design And Biological Applications Of Phenothiazine Fluorescent Probes For Hypochlorous Acid. Globe Thesis. [Link]
-
23.4: Preparation of Amines via Reductive Amination. Chemistry LibreTexts. [Link]
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]
-
Fluorine-containing Dyes. ResearchGate. [Link]
-
Can any of you suggest how to find the detection limit.? ResearchGate. [Link]
-
Reactive Oxygen Species Detection Using Fluorescence in Enchytraeus crypticus—Method Implementation through Ag NM300K Case Study. MDPI. [Link]
-
Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. PMC. [Link]
- Measurement of Fluorescence Quantum Yields on ISS Instrument
-
A highly specific fluorescent probe for hypochlorous acid and its application in imaging microbe-induced HOCl production. PubMed. [Link]
-
Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Aromatic primary monoamine-based fast-response and highly specific fluorescent probes for imaging the biological signaling molecule nitric oxide in living cells and organisms - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. A highly specific fluorescent probe for hypochlorous acid and its application in imaging microbe-induced HOCl production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for the N-alkylation of 6,8-Difluorochroman-4-amine
For: Researchers, scientists, and drug development professionals.
Introduction
The chroman scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and natural products. Specifically, functionalized chroman-4-amine derivatives are key intermediates in the synthesis of various therapeutic agents. The introduction of alkyl substituents on the amine nitrogen (N-alkylation) allows for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This document provides a detailed experimental protocol for the N-alkylation of 6,8-difluorochroman-4-amine, a valuable building block in medicinal chemistry.
This guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for the chosen methodology. The primary method detailed is reductive amination, a robust and selective approach for the mono-alkylation of primary amines.
Strategic Approach: Reductive Amination
Direct N-alkylation of primary amines with alkyl halides often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This lack of selectivity can lead to complex purification challenges and lower yields of the desired product.
To circumvent this, reductive amination is the method of choice. This one-pot reaction proceeds in two key steps:
-
Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine intermediate. This reaction is reversible and is typically driven to completion by the subsequent reduction step.
-
In Situ Reduction: A mild reducing agent, selective for the imine over the carbonyl group, is used to reduce the imine to the corresponding secondary amine.
This strategy ensures a controlled mono-alkylation and is compatible with a wide range of functional groups.
Visualizing the Reductive Amination Workflow
Caption: Workflow for the N-alkylation of 6,8-Difluorochroman-4-amine via reductive amination.
Experimental Protocol: N-Benzylation of 6,8-Difluorochroman-4-amine
This protocol details the N-benzylation of 6,8-difluorochroman-4-amine as a representative example. The same general principles can be applied for other alkyl groups by selecting the appropriate aldehyde or ketone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6,8-Difluorochroman-4-amine | ≥98% | Commercially Available | Store in a dry, sealed container. |
| Benzaldehyde | Reagent Grade | Commercially Available | Freshly distilled if necessary. |
| Sodium triacetoxyborohydride (STAB) | Reagent Grade | Commercially Available | Moisture sensitive. Handle under inert atmosphere. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Use a dry, nitrogen-flushed solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For chromatography. |
| Triethylamine (TEA) | Reagent Grade | Commercially Available | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house | For workup. |
| Brine (Saturated NaCl) | ACS Grade | Prepared in-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Instrumentation
-
Magnetic stirrer with stir bars
-
Round-bottom flasks and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR)
-
Mass Spectrometer (MS)
Safety Precautions
-
6,8-Difluorochroman-4-amine: While specific toxicity data is limited, fluorinated organic compounds should be handled with care. Avoid inhalation, ingestion, and skin contact.[1]
-
1,2-Dichloroethane (DCE): A suspected carcinogen. Handle in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Handle in a dry, inert atmosphere.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] All manipulations should be performed in a certified fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add 6,8-difluorochroman-4-amine (1.0 eq, e.g., 1.0 g, 5.4 mmol).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (20 mL).
-
Add benzaldehyde (1.05 eq, 0.59 mL, 5.67 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
-
Reduction:
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq, 1.71 g, 8.1 mmol) portion-wise to the reaction mixture over 10 minutes. The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
TLC System: A typical eluent system is 20-30% ethyl acetate in hexanes with 0.5% triethylamine.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should have a different Rf value than the starting amine and aldehyde.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).
-
Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (DCM) (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: The basic nature of the amine product can cause it to streak or adhere strongly to the acidic silica gel. To mitigate this, either use an amine-functionalized silica gel or pre-treat the standard silica gel by flushing the packed column with the eluent containing 1% triethylamine (TEA).[3]
-
Elution: A gradient of ethyl acetate in hexanes (e.g., 0% to 30%) containing 0.5-1% triethylamine is typically effective for eluting the N-benzylated product.
-
Collect the fractions containing the pure product (as determined by TLC).
-
-
Characterization:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the N-benzyl-6,8-difluorochroman-4-amine as a solid or oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Expected ¹H and ¹³C NMR Data
¹H NMR (in CDCl₃):
-
Aromatic protons (benzyl group): δ 7.2-7.4 ppm (multiplet, 5H)
-
Aromatic protons (chroman ring): δ 6.7-7.0 ppm (multiplet, 2H)
-
-CH₂- (benzyl group): δ 3.8-4.0 ppm (singlet or AB quartet, 2H)
-
-O-CH₂- (chroman ring): δ 4.2-4.5 ppm (multiplet, 2H)
-
-CH(NH)- (chroman ring): δ 3.5-3.8 ppm (multiplet, 1H)
-
-CH₂- (chroman ring): δ 1.9-2.3 ppm (multiplet, 2H)
-
-NH-: A broad singlet, chemical shift can vary.
¹³C NMR (in CDCl₃):
-
Aromatic carbons (benzyl and chroman rings): δ 110-160 ppm (multiple signals, including C-F coupled signals)
-
-O-CH₂- (chroman ring): δ 60-70 ppm
-
-CH(NH)- (chroman ring): δ 50-60 ppm
-
-CH₂- (benzyl group): δ 50-55 ppm
-
-CH₂- (chroman ring): δ 30-40 ppm
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) can be applied. Ensure all reagents and solvents are anhydrous, as moisture will deactivate the STAB.
-
Di-alkylation: While reductive amination minimizes this, if di-alkylation is observed, using a slight excess of the amine relative to the aldehyde can help.
-
Purification Difficulties: If the product is difficult to separate from impurities, consider using an amine-specific solid phase extraction (SPE) cartridge for a preliminary cleanup.
-
Alternative Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) can also be used, but it is toxic and requires careful pH control. STAB is generally a safer and more user-friendly alternative.[5]
Conclusion
The N-alkylation of 6,8-difluorochroman-4-amine via reductive amination is a reliable and high-yielding method for the synthesis of valuable secondary amine derivatives. The use of sodium triacetoxyborohydride provides a mild and selective reduction of the intermediate imine, avoiding over-alkylation. Careful attention to anhydrous conditions and appropriate purification techniques are crucial for obtaining the desired product in high purity. This protocol serves as a robust starting point for the synthesis of a diverse library of N-alkylated chroman-4-amines for applications in drug discovery and development.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Purdue University. (n.d.). Fluorine Safety. [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]
-
Greenbook.net. (2015). Safety Data Sheet. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). [Link]
-
Purdue University - Department of Chemistry. (n.d.). Fluorine Safety. [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Science Forums. (2011). Amine purification. [Link]
-
Reddit. (2022). Chromotography with free amines?[Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
-
Supplementary Information. (n.d.). [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]
-
Dr Hanaa Assil. (2022). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry. [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 6,8-Difluorochroman-4-amine
Introduction
Enantiopure 6,8-difluorochroman-4-amine is a pivotal chiral building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active molecules. The specific stereochemistry of the amine at the C4 position is often crucial for biological activity, necessitating robust and scalable methods for the preparation of the single enantiomer. This guide provides two detailed and field-proven strategies for the large-scale synthesis of enantiopure 6,8-difluorochroman-4-amine: Strategy A , an asymmetric synthesis approach, and Strategy B , a classical chiral resolution of a racemic mixture. The choice between these strategies will depend on factors such as available equipment, cost of goods, and desired throughput.
Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution
The synthesis of a single enantiomer of a chiral compound on a large scale presents a classic chemical process development challenge. The two primary approaches, asymmetric synthesis and chiral resolution, offer distinct advantages and disadvantages.
-
Asymmetric Synthesis: This strategy aims to directly generate the desired enantiomer, minimizing the formation of the unwanted stereoisomer. This approach is often more elegant and can be more atom-economical in the long run. However, it may require specialized and expensive chiral catalysts or auxiliaries, and the optimization of enantioselectivity can be challenging.
-
Chiral Resolution: This method involves the synthesis of a racemic mixture of the target compound, followed by separation of the enantiomers. A common technique is the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[1][2] This approach is often more straightforward to implement at scale and utilizes readily available resolving agents. The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer from the racemate, although racemization and recycling of the unwanted enantiomer can improve the overall process efficiency.[3]
This document will detail robust protocols for both approaches, allowing researchers and process chemists to select the most suitable method for their specific needs.
Strategy A: Asymmetric Synthesis of (S)-6,8-Difluorochroman-4-amine
This strategy focuses on the stereoselective reduction of a prochiral ketone precursor to establish the chiral center, followed by conversion to the desired amine.
Logical Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of (S)-6,8-Difluorochroman-4-amine.
Part 1: Synthesis of 6,8-Difluorochroman-4-one
The synthesis of the key intermediate, 6,8-difluorochroman-4-one, is achieved through a two-step sequence starting from commercially available 2,4-difluorophenol.
Protocol:
-
Friedel-Crafts Acylation: To a solution of 2,4-difluorophenol (1.0 eq) and 3-chloropropionyl chloride (1.1 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Intramolecular Cyclization (Williamson Ether Synthesis): After completion of the acylation, the reaction mixture is carefully quenched with ice-water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude intermediate is then dissolved in a suitable solvent like acetone or DMF, and a base such as potassium carbonate (K₂CO₃, 2.0 eq) is added. The mixture is heated to reflux for 8-12 hours to facilitate the intramolecular cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude 6,8-difluorochroman-4-one is then purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
The use of a strong Lewis acid like AlCl₃ is essential to activate the acyl chloride for the electrophilic aromatic substitution on the electron-rich difluorophenol ring.
-
The intramolecular cyclization is a classic Williamson ether synthesis, where the phenoxide, generated in situ by the base, displaces the chloride to form the chroman ring system.
| Parameter | Value |
| Starting Material | 2,4-Difluorophenol |
| Key Reagents | 3-Chloropropionyl chloride, AlCl₃, K₂CO₃ |
| Typical Yield | 75-85% over two steps |
| Purity (by HPLC) | >98% |
Table 1: Summary of the synthesis of 6,8-Difluorochroman-4-one.
Part 2: Asymmetric Reduction to (S)-6,8-Difluorochroman-4-ol
The stereoselective reduction of the prochiral 6,8-difluorochroman-4-one is the critical step in establishing the desired stereocenter. The use of a Corey-Bakshi-Shibata (CBS) catalyst is a well-established and highly effective method for this transformation.
Protocol:
-
Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) reactor, a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) is prepared.
-
Borane Complexation: Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) is added dropwise to the catalyst solution at room temperature and stirred for 15-20 minutes.
-
Substrate Addition: A solution of 6,8-difluorochroman-4-one (1.0 eq) in anhydrous THF is added slowly to the catalyst-borane complex at 0 °C.
-
Reaction and Quenching: The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.
-
Work-up and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude (S)-6,8-difluorochroman-4-ol is purified by column chromatography.
Causality of Experimental Choices:
-
The CBS catalyst forms a chiral complex with borane, which coordinates to the carbonyl oxygen of the ketone in a sterically defined manner, directing the hydride delivery from the borane to one face of the carbonyl, thus achieving high enantioselectivity.
-
The use of anhydrous conditions is crucial as borane reagents react with water.
| Parameter | Value |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |
| Reducing Agent | Borane-dimethyl sulfide complex |
| Typical Yield | 90-95% |
| Enantiomeric Excess (ee) | >99% |
Table 2: Summary of the asymmetric reduction of 6,8-Difluorochroman-4-one.
Part 3: Conversion to (S)-6,8-Difluorochroman-4-amine via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including amines, with a predictable inversion of stereochemistry.[4][5][6] This is ideal for converting the (S)-alcohol to the desired (S)-amine, as the reaction proceeds with inversion of configuration.
Protocol:
-
Reaction Setup: To a solution of (S)-6,8-difluorochroman-4-ol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and phthalimide (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress is monitored by TLC.
-
Hydrazinolysis: After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethanol, and hydrazine hydrate (4.0 eq) is added. The mixture is heated to reflux for 4-6 hours to cleave the phthalimide group.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the phthalhydrazide precipitate. The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude amine is purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Causality of Experimental Choices:
-
The Mitsunobu reaction proceeds through an alkoxyphosphonium salt intermediate, which is susceptible to SN2 attack by the nucleophile (in this case, phthalimide).[4] The SN2 mechanism dictates the inversion of stereochemistry at the chiral center.
-
Phthalimide is used as a protected form of ammonia. The subsequent hydrazinolysis is a standard method for deprotection to reveal the primary amine.
| Parameter | Value |
| Key Reagents | PPh₃, DEAD/DIAD, Phthalimide, Hydrazine hydrate |
| Stereochemical Outcome | Inversion of configuration |
| Typical Yield | 65-75% over two steps |
| Enantiomeric Purity | Maintained from the alcohol (>99% ee) |
Table 3: Summary of the conversion of (S)-6,8-Difluorochroman-4-ol to (S)-6,8-Difluorochroman-4-amine.
Strategy B: Racemic Synthesis and Chiral Resolution
This strategy involves the non-stereoselective synthesis of racemic 6,8-difluorochroman-4-amine, followed by separation of the enantiomers using a chiral resolving agent.
Logical Workflow for Racemic Synthesis and Resolution
Caption: Workflow for the racemic synthesis and chiral resolution of 6,8-Difluorochroman-4-amine.
Part 1: Synthesis of Racemic 6,8-Difluorochroman-4-amine
A direct and efficient method for the synthesis of the racemic amine from the ketone is reductive amination.
Protocol:
-
Imine Formation: To a solution of 6,8-difluorochroman-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq). The mixture is stirred at room temperature for 1-2 hours to form the imine in situ.
-
Reduction: Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-16 hours.
-
Work-up and Purification: The reaction is quenched by the addition of 1 M HCl until the pH is acidic. The methanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether. The aqueous layer is then basified with 2 M NaOH and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give racemic 6,8-difluorochroman-4-amine.
Causality of Experimental Choices:
-
Reductive amination is a robust one-pot procedure for converting ketones to amines. Ammonium acetate serves as the ammonia source for imine formation.
-
Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion over the ketone, which is crucial for the success of the reaction.
| Parameter | Value |
| Key Reagents | Ammonium acetate, Sodium cyanoborohydride |
| Typical Yield | 80-90% |
| Stereochemistry | Racemic |
Table 4: Summary of the synthesis of racemic 6,8-Difluorochroman-4-amine.
Part 2: Chiral Resolution using (+)-Tartaric Acid
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization. (+)-Tartaric acid is a cost-effective and readily available resolving agent for amines.[7]
Protocol:
-
Salt Formation: A solution of (+)-tartaric acid (0.5 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) is added to a solution of racemic 6,8-difluorochroman-4-amine (1.0 eq) in the same solvent at an elevated temperature to ensure complete dissolution.
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt. The crystallization process can be initiated by seeding with a small crystal of the desired salt.
-
Isolation of Diastereomeric Salt: The crystals are collected by filtration, washed with a small amount of the cold solvent, and dried. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC. The salt can be recrystallized to enhance diastereomeric purity if necessary.
-
Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., 2 M NaOH) until the pH is >12. The liberated free amine is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to afford the enantiopure (or enriched) 6,8-difluorochroman-4-amine.
Causality of Experimental Choices:
-
The two diastereomeric salts formed between the racemic amine and the chiral tartaric acid have different physical properties, including solubility.[1][2] This difference is exploited to separate them by crystallization.
-
The use of a sub-stoichiometric amount of the resolving agent (0.5 eq) is a common practice to maximize the recovery of one enantiomer in high purity in the first crystallization.
| Parameter | Value |
| Resolving Agent | (+)-Tartaric Acid |
| Key Steps | Salt formation, fractional crystallization, base liberation |
| Theoretical Max. Yield | 50% |
| Typical Recovered Yield | 40-45% of one enantiomer |
| Enantiomeric Excess (ee) | >99% after recrystallization |
Table 5: Summary of the chiral resolution of racemic 6,8-Difluorochroman-4-amine.
Conclusion
Both the asymmetric synthesis and the chiral resolution strategies provide viable pathways for the large-scale production of enantiopure 6,8-difluorochroman-4-amine. The asymmetric approach is more elegant and potentially more efficient if the cost of the catalyst is not prohibitive. The chiral resolution method is a robust and often more practical approach for initial scale-up, with the potential for process optimization through the recycling of the unwanted enantiomer. The choice of the optimal route will be dictated by a thorough process hazard analysis, cost-benefit analysis, and the specific capabilities of the manufacturing facility.
References
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
- Corey, E. J., & Helal, C. J. (1998). The Logic of Chemical Synthesis.
-
LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. In Chemistry LibreTexts. [Link]
-
Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Wikipedia. (2023). Chiral resolution. In Wikipedia. [Link]
-
Olsen, J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6372–6384. [Link]
-
Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Chemistry Steps. [Link]
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335–656.
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 109(6), 2551–2651.
- Dembinski, R. (2004). Recent Advances in the Mitsunobu Reaction: Modifications and Applications. European Journal of Organic Chemistry, 2004(13), 2763–2772.
- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348.
- Zhang, X., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3844–3849.
- Ghosh, A. K., & Kass, J. R. (2010). Asymmetric Synthesis of Biologically Active Molecules Using Sulfinimines. Accounts of Chemical Research, 43(6), 805–817.
-
K. C. K. Swamy, et al. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 15(1), 3-23. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated Chiral HPLC Protocol for Determining the Enantiomeric Excess of 6,8-Difluorochroman-4-amine
Abstract
This application note presents a detailed and robust protocol for the determination of the enantiomeric excess (e.e.) of 6,8-Difluorochroman-4-amine, a chiral amine of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into bioactive molecules can enhance metabolic stability and binding affinity, making stereochemical purity a critical quality attribute.[1][2] This protocol outlines a highly reliable method using chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP), ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity in Fluorinated Chromanamines
6,8-Difluorochroman-4-amine is a valuable chiral building block, with its rigid benzodihydropyran scaffold and a stereocenter at the C4 position.[3] In drug development, the two enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles.[2] Therefore, the ability to accurately quantify the enantiomeric composition of such compounds is paramount.
Chromatographic techniques, particularly chiral HPLC, are the most powerful and sensitive analytical methods for resolving and quantifying enantiomers.[4] The direct method, which utilizes a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, is often preferred for its simplicity and efficiency.[5] This protocol is designed to be a self-validating system, providing a clear rationale for the selection of the CSP, mobile phase, and detection parameters, grounded in the established principles of chiral separations.
Method Selection: Rationale and Causality
The selection of an appropriate analytical method is the cornerstone of accurate enantiomeric excess determination. While other techniques such as gas chromatography (GC), capillary electrophoresis (CE), and NMR spectroscopy exist, chiral HPLC offers unparalleled versatility and is the most widely applied technique for this purpose.[5][6][7]
Choice of Chiral Stationary Phase (CSP)
For the separation of 6,8-Difluorochroman-4-amine, a polysaccharide-based CSP, specifically a cellulose or amylose derivative, is recommended. These CSPs are known for their broad applicability and high chiral recognition capabilities for a wide range of compounds, including cyclic amines.[5] The phenylcarbamate derivatives of these polysaccharides, in particular, provide a combination of π-π interactions, hydrogen bonding, and steric hindrance that are effective for resolving aromatic amines.
Mobile Phase Strategy
A normal-phase elution mode is proposed for this protocol. This choice is based on the enhanced selectivity often observed for amine-containing compounds on polysaccharide CSPs under normal-phase conditions. The mobile phase will consist of a mixture of a non-polar solvent (n-hexane) and an alcohol (2-propanol or ethanol), which acts as a polar modifier. A small amount of an amine additive, such as diethylamine (DEA), is incorporated to improve peak shape and reduce tailing by masking residual silanol groups on the silica support and preventing non-specific interactions of the basic amine analyte.[5]
Experimental Protocol
This section provides a detailed, step-by-step methodology for determining the enantiomeric excess of 6,8-Difluorochroman-4-amine.
Materials and Instrumentation
-
Analyte: 6,8-Difluorochroman-4-amine (racemic standard and sample for analysis)
-
Solvents: HPLC grade n-hexane, 2-propanol, and diethylamine (DEA)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
Sample Preparation
-
Prepare a stock solution of racemic 6,8-Difluorochroman-4-amine at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the sample for analysis at the same concentration (1 mg/mL) in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Conditions
The following table summarizes the optimized HPLC parameters for the chiral separation.
| Parameter | Value |
| Column | Polysaccharide-based CSP (e.g., CHIRALCEL® OD-H or equivalent) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Analysis and Calculation of Enantiomeric Excess
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm baseline separation.
-
Inject the analytical sample.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Visualizations
Chemical Structures of 6,8-Difluorochroman-4-amine Enantiomers
Caption: The (R) and (S) enantiomers of 6,8-Difluorochroman-4-amine.
(Note: As I am unable to generate images, the DOT script above is a template. In a real application, the image attributes would point to the chemical structures of the R and S enantiomers.)
Experimental Workflow
Caption: Workflow for the determination of enantiomeric excess.
Trustworthiness and System Validation
To ensure the trustworthiness of this protocol, the following validation steps are recommended:
-
Specificity: The method should be able to resolve the two enantiomers from each other and from any potential impurities.
-
Linearity: A calibration curve should be prepared with samples of known enantiomeric composition to demonstrate a linear relationship between the actual and measured e.e. values.
-
Precision: The repeatability of the method should be assessed by performing multiple injections of the same sample.
-
Robustness: The sensitivity of the method to small variations in the mobile phase composition, flow rate, and column temperature should be evaluated.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the determination of the enantiomeric excess of 6,8-Difluorochroman-4-amine. By employing a polysaccharide-based chiral stationary phase in a normal-phase HPLC method, researchers can achieve reliable and reproducible separation of the enantiomers. The detailed step-by-step procedure and clear rationale for the chosen experimental parameters make this protocol a valuable resource for scientists in the pharmaceutical and chemical industries, ensuring the stereochemical integrity of this important chiral building block.
References
- Phenomenex. (n.d.). Chiral HPLC Separations.
-
Sharma, R., et al. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
- Ahuja, S. (2000). Chiral Separations by Chromatography. Oxford University Press. (Cited in )
-
Le, T. B., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. Retrieved from [Link]
-
Bouř, P., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. Retrieved from [Link]
-
Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ucj.org.ua [ucj.org.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6,8-Difluorochroman-4-amine Synthesis
Welcome to the technical support center for the synthesis of 6,8-Difluorochroman-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important fluorinated scaffold. The strategic placement of fluorine atoms can significantly modulate a molecule's physicochemical and metabolic properties, making fluorinated building blocks like this one highly valuable in modern drug discovery.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges and optimize your synthetic outcomes.
Synthetic Pathway Overview
The most direct and widely adopted method for synthesizing 6,8-Difluorochroman-4-amine is through the reductive amination of its corresponding ketone precursor, 6,8-Difluorochroman-4-one. This process involves two key stages: the initial synthesis of the chromanone and its subsequent conversion to the target primary amine.
The overall workflow is illustrated below. Success in the final step is critically dependent on the quality of the starting ketone and the precise control of the reductive amination conditions.
Caption: Overall workflow for 6,8-Difluorochroman-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 6,8-Difluorochroman-4-amine? The most prevalent strategy is the one-pot, direct reductive amination of 6,8-Difluorochroman-4-one. This method combines an amine source (typically an ammonium salt or ammonia solution) with the ketone in the presence of a reducing agent. It is generally preferred over a two-step process (pre-forming the imine, then reducing) because the intermediate imine can be unstable.[4]
Q2: How is the 6,8-Difluorochroman-4-one precursor typically prepared? The synthesis of the chroman-4-one framework is well-established.[5] For this specific difluoro-derivative, a common route starts with 3,5-Difluorophenol.[6] This involves a Michael addition reaction with an acrylonitrile equivalent, followed by an acid-catalyzed intramolecular cyclization (a Friedel-Crafts type acylation) to form the chromanone ring.[7]
Q3: What are the most critical parameters to control during the reductive amination step? There are three primary parameters:
-
pH: The reaction medium's pH is crucial. It must be acidic enough to catalyze imine formation but not so acidic that it protonates the amine nucleophile (rendering it unreactive) or degrades the reducing agent. A pH range of 6-7 is often optimal.
-
Reducing Agent: The choice of reducing agent is critical. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used because they are more selective for the protonated imine over the ketone starting material. Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) is another effective, "cleaner" option.[8]
-
Stoichiometry: A significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) is typically used to drive the equilibrium towards imine formation and minimize side reactions.
Q4: Do the fluorine atoms on the aromatic ring present any unique challenges? Yes. Fluorine is a highly electronegative atom and a moderate deactivator through induction, which can influence the reactivity of the aromatic ring. While this doesn't directly impact the reductive amination at the 4-position, it's a key consideration during the synthesis of the chromanone precursor, potentially making the intramolecular Friedel-Crafts cyclization more challenging than for non-fluorinated analogues.[1][9] Furthermore, the presence of fluorine can subtly alter the pKa of the final amine, which may be relevant during acid-base extraction steps.
Q5: What analytical techniques are best for monitoring the reaction? Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable stain, as the amine product may not be UV-active. A potassium permanganate (KMnO₄) stain is excellent for visualizing both the ketone (which will react) and the amine. LC-MS (Liquid Chromatography-Mass Spectrometry) is ideal for confirming the mass of the product and identifying any side products formed during the reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The underlying logic for troubleshooting is visualized at the end of this guide.
Issue 1: Low or No Conversion of Starting Ketone
Q: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted 6,8-Difluorochroman-4-one. What are the potential causes and solutions?
A: Low conversion is a frequent problem that can often be traced back to suboptimal reaction conditions or reagent quality.[10]
-
Potential Cause 1: Incorrect pH. If the pH is too low (<5), the ammonia source is fully protonated and no longer nucleophilic. If the pH is too high (>8), imine formation is not efficiently catalyzed.
-
Solution: Buffer your reaction. Using ammonium acetate serves as both the amine source and a buffer, naturally maintaining the pH in a suitable range. If using another ammonia source, check and adjust the pH of the reaction mixture to be between 6 and 7.
-
-
Potential Cause 2: Inactive Reducing Agent. Hydride-based reducing agents can degrade upon improper storage, especially if exposed to moisture.
-
Solution: Use a fresh bottle of the reducing agent. If using NaBH₃CN, be aware of its high toxicity and handle it with appropriate care. Consider switching to an alternative like NaBH(OAc)₃, which is often more stable and less toxic.
-
-
Potential Cause 3: Insufficient Temperature or Reaction Time. Reductive aminations can be slow at room temperature, especially with a sterically hindered or electronically deactivated ketone.
-
Solution: Gently heat the reaction to 40-50 °C to increase the rate. Monitor the reaction by TLC every few hours. If the reaction is proceeding but slowly, allow it to run longer (e.g., 24-48 hours).
-
-
Potential Cause 4: Purity of Starting Materials. Impurities in the starting ketone or solvent (especially water) can interfere with the reaction.[10]
-
Solution: Ensure your 6,8-Difluorochroman-4-one is pure by NMR or melting point. Use anhydrous solvents, as water can hydrolyze the intermediate imine back to the ketone.[11]
-
Issue 2: Significant Formation of 6,8-Difluorochroman-4-ol Side Product
Q: My main byproduct is the alcohol from the reduction of the starting ketone. How can I improve the selectivity for the amine product?
A: The formation of the corresponding alcohol is a classic competitive side reaction in reductive aminations. It occurs when the reducing agent reacts with the ketone carbonyl before it can form an imine with the amine source.
-
Potential Cause 1: Highly Reactive Reducing Agent. A strong reducing agent like sodium borohydride (NaBH₄) will rapidly reduce the ketone, giving little time for imine formation.
-
Solution: Use a more selective (milder) reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed for reductive aminations and is an excellent choice to minimize alcohol formation. Sodium cyanoborohydride (NaBH₃CN) is also effective as it is more reactive towards the protonated iminium ion than the neutral ketone at slightly acidic pH.
-
-
Potential Cause 2: Suboptimal Reagent Addition. Adding the reducing agent all at once can lead to a high initial concentration that favors direct ketone reduction.
-
Solution: First, stir the ketone and the ammonia source together for a period (e.g., 30-60 minutes) to allow the imine/iminium equilibrium to be established. Then, add the reducing agent portion-wise over time. This keeps the concentration of the reducing agent low, favoring the reduction of the more reactive iminium ion.
-
| Reducing Agent | Typical Solvent | Key Characteristics |
| NaBH(OAc)₃ | DCE, THF, CH₂Cl₂ | Excellent selectivity, mild, non-toxic byproducts. Often the best first choice. |
| NaBH₃CN | MeOH, EtOH | Good selectivity at pH 6-7. Highly Toxic (releases HCN at low pH) . |
| H₂ / Pd-C | MeOH, EtOH | "Green" option, no salt byproducts. Requires hydrogenation equipment. |
| NaBH₄ | MeOH, EtOH | Generally not recommended due to poor selectivity; reduces ketones rapidly. |
Issue 3: Difficulties During Product Purification
Q: My amine product streaks badly on my silica gel column, resulting in poor separation. How can I fix this?
A: Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel, causing the characteristic streaking or tailing that leads to broad peaks and poor resolution.
-
Solution 1: Modify the Eluent. Add a small amount of a competitive base to your eluent system (e.g., Hexane/Ethyl Acetate). Typically, 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide per liter of solvent is sufficient to neutralize the active sites on the silica and allow the amine to elute cleanly.
-
Solution 2: Use Deactivated Silica. You can purchase silica gel that has been pre-treated (deactivated) with a base, or you can prepare it by slurrying standard silica gel in your eluent system containing ~1-2% triethylamine before packing the column.
-
Solution 3: Employ an Acid-Base Workup Before Chromatography. An effective way to remove non-basic impurities (like the starting ketone or alcohol byproduct) is to perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10 and extract your pure amine back into an organic solvent. This significantly simplifies the subsequent chromatography.[12][13]
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All procedures should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 6,8-Difluorochroman-4-one [7][14]
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-Difluorophenol (1.0 eq) in a suitable solvent like tert-butanol.
-
Michael Addition: Add potassium carbonate (catalytic amount) followed by the dropwise addition of acrylonitrile (1.1 eq). Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC until the phenol is consumed.
-
Workup 1: Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure to obtain the crude 3-(3,5-difluorophenoxy)propanenitrile.
-
Cyclization: Carefully add the crude nitrile to Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or triflic acid (TfOH) at 0 °C.[7] Allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-6 hours, monitoring by TLC.
-
Workup 2: Cool the reaction mixture and carefully pour it onto crushed ice. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield 6,8-Difluorochroman-4-one as a solid.
Protocol 2: Reductive Amination to 6,8-Difluorochroman-4-amine
-
Reaction Setup: To a round-bottom flask, add 6,8-Difluorochroman-4-one (1.0 eq), ammonium acetate (10 eq), and anhydrous methanol as the solvent.
-
Imine Formation: Stir the suspension at room temperature for 30 minutes.
-
Reduction: Cool the mixture in an ice bath (0 °C). Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is highly toxic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting ketone is no longer visible.
-
Quenching: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until gas evolution ceases.
-
Workup (Acid-Base Extraction):
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and ethyl acetate. The product will be in the aqueous layer. Wash the aqueous layer with ethyl acetate (2x) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 10 by the slow addition of 2M NaOH.
-
Extract the product from the basic aqueous layer with ethyl acetate or dichloromethane (3x).
-
-
Final Purification: Combine the organic extracts from the final step, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, further purify by flash column chromatography using a Hexane/Ethyl Acetate eluent system containing 1% triethylamine to afford pure 6,8-Difluorochroman-4-amine.
Visualized Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
References
-
Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Available from: [Link]
-
Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Törös, S., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. National Institutes of Health. Available from: [Link]
-
Shanley, E. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available from: [Link]
-
Gee, K. R., et al. (2014). A Practical Synthesis of 6,8-Difluoro-7-hydroxycoumarin Derivatives for Fluorescence Applications. ResearchGate. Available from: [Link]
-
Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group, Princeton University. Available from: [Link]
-
O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs?. Future Medicinal Chemistry. Available from: [Link]
- Google Patents. (2022). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol.
-
Organic Chemistry Tutor. (2019). 05.04 Syntheses of Amines: Substitution Reactions. YouTube. Available from: [Link]
-
O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs?. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available from: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. Available from: [Link]
- Google Patents. (1989). US4870209A - Process for purifying crude 4-aminophenol.
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Available from: [Link]
-
Choudhary, S. (2023). Development of Amine-Boranes And Derivatives For Reductive Amination. Purdue University. Available from: [Link]
-
Chad's Prep. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. YouTube. Available from: [Link]
-
Wang, C., et al. (2023). A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Taylor & Francis Online. Available from: [Link]
-
National Institutes of Health. (2013). EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES. PMC. Available from: [Link]
-
Western Michigan University. (2015). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. ScholarWorks at WMU. Available from: [Link]
-
National Institutes of Health. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC. Available from: [Link]
-
PubMed. (2020). Synthesis of complex unnatural fluorine-containing amino acids. National Library of Medicine. Available from: [Link]
-
ResearchGate. (2008). An efficient synthesis of 4-chromanones. Available from: [Link]
-
ChemRxiv. (2025). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. Available from: [Link]
-
Royal Society of Chemistry. (2013). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Publishing. Available from: [Link]
- Google Patents. (1967). US3337630A - Process for the purification of amines.
-
Organic Syntheses. (1979). Propenylamine, 1-chloro-N,N,2-trimethyl. Organic Syntheses Procedure. Available from: [Link]
-
Cambridge Open Engage. (2025). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Available from: [Link]
-
Reddit. (2022). Amine synthesis using diethoxymethylsilane - reaction works, but byproducts are impossible to remove.... r/Chempros. Available from: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. pharmtech.com [pharmtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EXPLORATION OF BRAVERMAN REACTION CHEMISTRY. SYNTHESIS OF TRICYCLIC DIHYDROTHIOPHENE DIOXIDE DERIVATIVES FROM BISPROPARGYL SULFONES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 13. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 14. chemscene.com [chemscene.com]
Common byproducts in 6,8-Difluorochroman-4-amine synthesis and their removal
Technical Support Center: Synthesis of 6,8-Difluorochroman-4-amine
Welcome to the technical support guide for the synthesis of 6,8-Difluorochroman-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based insights into overcoming common challenges in this synthesis, with a focus on identifying, minimizing, and removing critical byproducts.
I. Overview of a Common Synthetic Route
A prevalent and reliable method for synthesizing 6,8-Difluorochroman-4-amine is the two-step process starting from 6,8-Difluorochroman-4-one. This involves the formation of an oxime intermediate, followed by its reduction to the target primary amine.[1][2] This route is often preferred for its generally good yields and manageable reaction conditions.
Step 1: Oxime Formation 6,8-Difluorochroman-4-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a protic solvent like ethanol.
Step 2: Oxime Reduction The isolated 6,8-Difluorochroman-4-one oxime is then reduced to the corresponding primary amine. Various reducing agents can be employed, such as zinc dust in acetic acid or ammonium formate, or catalytic hydrogenation (e.g., H₂/Pd-C).[3]
While this pathway is robust, several byproducts can arise, complicating purification and impacting final yield and purity. This guide will focus on troubleshooting these specific issues.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of 6,8-Difluorochroman-4-amine.
Q1: My oxime reduction is incomplete. LC-MS analysis shows both my desired amine and a significant amount of unreacted oxime. What went wrong?
Root Cause Analysis: Incomplete reduction is a frequent issue, often stemming from insufficient reducing agent, poor reagent quality, or non-optimal reaction conditions.
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For metal-based reductions (e.g., Zn/AcOH), the surface of the metal can passivate, halting the reaction.
-
Deactivated Catalyst: In catalytic hydrogenations, the catalyst (e.g., Pd/C) can be poisoned by impurities or may not be sufficiently active.
-
Reaction Conditions: Temperature and reaction time are key. Some reductions require gentle heating or extended reaction times to proceed to completion.
Troubleshooting & Prevention:
-
Reagent Stoichiometry: Increase the equivalents of the reducing agent (e.g., use 3-5 equivalents of zinc dust). For catalytic reductions, ensure an appropriate catalyst loading (typically 5-10 mol%).
-
Reagent Activation: If using zinc dust, pre-activation with dilute HCl to remove the passivating oxide layer can significantly improve reaction rates.
-
Optimize Conditions: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider a moderate increase in temperature (e.g., to 40-50 °C) or extending the reaction time.
Removal of Unreacted Oxime: The oxime is significantly less basic than the target amine. This difference in pKa is the key to separation.
-
Acidic Wash: During aqueous workup, wash the organic layer containing the crude product with dilute acid (e.g., 1M HCl). The amine will form a water-soluble salt and move to the aqueous phase, while the neutral oxime remains in the organic layer. The layers can then be separated, and the amine can be liberated from the aqueous phase by basification (e.g., with NaOH) and re-extracted into an organic solvent.
-
Chromatography: While possible, chromatography is less efficient for this particular separation. The polarity difference is often not large enough for a clean separation on standard silica gel.
Q2: My final product is contaminated with 6,8-Difluorochroman-4-ol. How is this formed and how can I remove it?
Root Cause Analysis: The formation of the corresponding alcohol, 6,8-Difluorochroman-4-ol, is a classic example of over-reduction. This occurs when the ketone starting material (6,8-Difluorochroman-4-one) is reduced directly to the alcohol by the hydride source before or during the reductive amination process. While less common in oxime reductions, it can occur if there is residual starting ketone carried into the reduction step.
Mechanism of Formation: If 6,8-Difluorochroman-4-one is present during the reduction step, the carbonyl group (C=O) is susceptible to reduction by the same reagents intended for the oxime (C=N-OH), yielding the secondary alcohol.
Troubleshooting & Prevention:
-
Ensure Complete Oximation: The most critical step is to ensure the first step (oxime formation) goes to completion. Monitor the oximation reaction by TLC or NMR to confirm the full consumption of the starting ketone before proceeding to the reduction step.
-
Purify the Oxime: If complete conversion is difficult, it is highly recommended to purify the oxime intermediate by recrystallization or chromatography before the reduction step.
Removal of 6,8-Difluorochroman-4-ol: The alcohol is a neutral, polar impurity.
-
Acid-Base Extraction: Similar to removing the oxime, an acid-base workup is highly effective. The basic amine can be extracted into an acidic aqueous phase, leaving the neutral alcohol in the organic layer.
-
Column Chromatography: This separation is generally straightforward using standard silica gel chromatography. The alcohol is typically less polar than the amine and will elute earlier. A gradient elution (e.g., ethyl acetate in hexanes, followed by a small percentage of methanol or triethylamine in ethyl acetate) is effective.[4]
Q3: I am observing a byproduct with a mass corresponding to a secondary amine dimer. Why does this form?
Root Cause Analysis: Formation of a secondary amine byproduct is a known issue in reductive aminations, especially when synthesizing primary amines.[5] The newly formed, highly nucleophilic primary amine can react with any remaining imine intermediate (or starting ketone) to form a new, secondary imine, which is then reduced to the secondary amine.
Troubleshooting & Prevention:
-
Control Amine Concentration: This side reaction is concentration-dependent. Running the reaction at a lower concentration can disfavor the bimolecular reaction that leads to the dimer.
-
Use a Large Excess of the Nitrogen Source: In direct reductive aminations (not proceeding via an isolated oxime), using a large excess of the ammonia source (e.g., ammonium acetate) can outcompete the product amine from reacting with the ketone.[5]
Removal of the Secondary Amine: Separating a primary amine from its secondary amine analogue can be challenging due to their similar polarities and basicities.
-
Chromatography: This is the most common method. While challenging, careful optimization of the chromatographic conditions can achieve separation.
-
Amine-functionalized silica: Using an amine-functionalized column can improve peak shape and resolution for basic compounds.[6]
-
Mobile Phase Modifiers: Adding a small amount of a competing amine (like triethylamine or ammonia) to the mobile phase can prevent peak tailing on standard silica gel and improve separation.[6]
-
-
Derivatization: In difficult cases, the mixture can be reacted with an aldehyde (e.g., benzaldehyde) to selectively form an imine with the primary amine. This derivative is much less polar and can be separated from the unreacted secondary amine by chromatography. The purified imine is then hydrolyzed back to the primary amine.
III. Summary of Byproducts and Removal Strategies
| Byproduct | Common Cause | Identification (LC-MS) | Recommended Removal Method |
| Unreacted Oxime | Incomplete reduction | M+H of oxime | Acid-base extraction (workup) |
| 6,8-Difluorochroman-4-ol | Incomplete oximation, over-reduction of ketone | M+H of alcohol | Acid-base extraction, Silica gel chromatography |
| Secondary Amine Dimer | Reaction of product amine with imine intermediate | M+H of dimer | Careful column chromatography (amine-functionalized silica or modified mobile phase) |
IV. Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 10-20 mL per gram of crude material).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL per gram). The target amine will move to the aqueous phase. Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined acidic aqueous layers with a small amount of fresh organic solvent to remove any residual neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 5M NaOH until the pH is >12. A precipitate or oil (the free amine) should form.
-
Re-extraction: Extract the liberated free amine back into an organic solvent (e.g., dichloromethane, 3 x 15 mL per gram).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Chromatography of Polar Amines
-
Stationary Phase: Silica gel or, for improved performance, amine-functionalized silica gel.[6]
-
Mobile Phase System:
-
System A (with modifier): Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) in a ratio of 95:5:0.5. The gradient can be run by increasing the percentage of the MeOH/NH₄OH mixture.
-
System B (Amine Column): Hexane / Ethyl Acetate gradient.[6]
-
-
Procedure:
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase solvent or DCM. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading).
-
Elution: Begin with a low polarity mobile phase (e.g., 100% DCM or 98:2 DCM:MeOH) and gradually increase the polarity.
-
Monitoring: Collect fractions and monitor by TLC, staining with ninhydrin (for primary amines) or potassium permanganate.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
V. Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving purity issues during the synthesis.
Caption: Troubleshooting workflow for byproduct identification and removal.
VI. References
-
A Practical Synthesis of 6,8-Difluoro-7-hydroxycoumarin Derivatives for Fluorescence Applications. ResearchGate. Available from: [Link]
-
Synthesis of Amines. Chemistry LibreTexts. Available from: [Link]
-
An efficient synthesis of 4-chromanones. ResearchGate. Available from: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available from: [Link]
-
Reduction of oximes to corresponding amines. Sciencemadness.org. Available from: [Link]
-
Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
Is there an easy way to purify organic amines? Biotage. Available from: [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link]
-
Oxime synthesis - how to convert/remove unreacted aldehyde? ResearchGate. Available from: [Link]
-
Enantioselective Organocatalytic Reductive Amination. Macmillan Group. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Oxime. Wikipedia. Available from: [Link]
-
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. National Institutes of Health. Available from: [Link]
-
A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan. Taylor & Francis Online. Available from: [Link]
-
For highly polar compound, how to do the purification? ResearchGate. Available from: [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [No valid URL found]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. National Center for Biotechnology Information. Available from: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available from: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Process Research. Available from: [Link]
-
Reductive Amination. Myers Group, Harvard University. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]
-
Copper-Catalyzed Reductive Amination of Nitriles and Organic-Group Reductions Using Dimethylamine Borane. ResearchGate. Available from: [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. Royal Society of Chemistry. Available from: [Link]
-
Enantioselective organocatalytic reductive amination. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. [No valid URL found]
-
Purification of amine reaction mixtures. Google Patents. Available from:
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available from: [Link]
-
Please give suggestion: high polar impurity purification. Chromatography Forum. Available from: [Link]
-
Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Available from: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. mdpi.com [mdpi.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. biotage.com [biotage.com]
Stability and degradation of 6,8-Difluorochroman-4-amine under different conditions
Welcome to the technical support center for 6,8-Difluorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. The information herein is synthesized from established principles of pharmaceutical stability, data on related chroman and fluorinated compounds, and regulatory guidelines.
Introduction
6,8-Difluorochroman-4-amine is a fluorinated heterocyclic compound with a chroman scaffold, a structure of interest in medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including metabolic stability and binding affinity.[1][2] However, these substitutions also influence the compound's degradation pathways. Understanding the stability of 6,8-Difluorochroman-4-amine is crucial for its proper handling, storage, and application in research and development.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address potential stability issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the primary factors that can cause the degradation of 6,8-Difluorochroman-4-amine?
Based on the general behavior of chroman derivatives and fluorinated pharmaceuticals, the primary factors that can lead to the degradation of 6,8-Difluorochroman-4-amine are:
-
pH (Hydrolysis): The amine and ether functionalities in the chroman ring can be susceptible to hydrolysis under acidic or basic conditions. While the carbon-fluorine bond is generally strong and stable, extreme pH values can potentially facilitate its cleavage.[3]
-
Oxidation: The amine group and the benzylic position of the chroman ring are potential sites for oxidative degradation. The presence of oxidizing agents, atmospheric oxygen, or metal ions can initiate these reactions.[4]
-
Light (Photodegradation): Aromatic systems and compounds with heteroatoms can absorb UV or visible light, leading to photochemical degradation. The energy from light can induce bond cleavage or rearrangements.[5][6]
-
Temperature: Elevated temperatures can accelerate all degradation pathways, including hydrolysis, oxidation, and rearrangement reactions.[7][8] It is crucial to understand the thermal liability of the compound, especially if any manufacturing or formulation processes involve heating steps.
FAQ 2: I'm observing a loss of purity in my sample of 6,8-Difluorochroman-4-amine over time. What could be the cause and how can I investigate it?
A gradual loss of purity suggests that your compound is degrading under the current storage or handling conditions. To identify the cause, a systematic forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify the key degradation pathways.
Troubleshooting Workflow for Purity Loss:
Caption: Troubleshooting workflow for investigating purity loss of 6,8-Difluorochroman-4-amine.
FAQ 3: What are the likely degradation products of 6,8-Difluorochroman-4-amine?
While specific degradation products for 6,8-Difluorochroman-4-amine are not documented in the literature, we can hypothesize potential products based on the degradation of similar structures.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acid/Base Hydrolysis | Cleavage of the ether bond in the chroman ring. | Ring-opened products. |
| Oxidation | Oxidation of the amine group or the benzylic carbon. | Imines, hydroxylated derivatives, or ring-opened products. |
| Photolysis | C-N bond cleavage, C-F bond cleavage (less likely but possible).[9] | Deaminated or defluorinated products. |
| Thermal Degradation | Deamination, ring cleavage. | Various smaller molecules. |
Proposed Degradation Pathways:
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 2. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 4. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 6,8-Difluorochroman-4-amine Post-Synthesis
Welcome to the technical support center dedicated to the post-synthesis purification of 6,8-Difluorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the purity of this critical building block.
Introduction
6,8-Difluorochroman-4-amine is a key intermediate in the synthesis of various pharmacologically active molecules.[1] The introduction of fluorine atoms can significantly influence a molecule's metabolic stability and lipophilicity, making fluorinated compounds like this highly valuable in drug discovery.[2][3][4] However, achieving high purity of the final amine product post-synthesis can be challenging. This guide provides practical, field-proven insights to help you navigate and overcome common purification hurdles.
Troubleshooting Guide: Common Purification Issues
The following table outlines common issues encountered during the purification of 6,8-Difluorochroman-4-amine, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) | Purity Target (%) |
| Low Purity After Initial Work-up | - Incomplete reaction. - Presence of unreacted starting material (e.g., 6,8-Difluorochroman-4-one). - Formation of by-products from side reactions. | - Monitor reaction completion using TLC or LC-MS. - Perform an acidic wash to remove unreacted starting ketone. - Employ column chromatography for separation.[5][6] | > 95 |
| Persistent Impurities After Chromatography | - Co-elution of impurities with similar polarity. - Degradation of the compound on silica gel. - Contamination from solvents or glassware. | - Optimize the solvent system for column chromatography; consider a gradient elution. - Use a different stationary phase (e.g., alumina) or a reversed-phase column.[7] - Ensure the use of high-purity solvents and meticulously clean glassware. | > 98 |
| Racemic Mixture Instead of a Single Enantiomer | - The synthetic route does not employ a chiral catalyst or resolving agent. | - Perform chiral resolution using a chiral acid (e.g., tartaric acid) to form diastereomeric salts, followed by separation and liberation of the free amine.[8][9] - Utilize chiral HPLC for analytical or preparative separation. | > 99 (for a single enantiomer) |
| Product Discoloration | - Oxidation of the amine. - Presence of trace metal impurities from catalysts.[10] | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon). - Use a metal scavenger or perform an EDTA wash. - Consider recrystallization to remove colored impurities. | > 99 |
| Foaming During Extraction or Concentration | - Presence of surfactants or other contaminants. - High concentration of the amine salt. | - Add a few drops of a defoaming agent (e.g., ethanol or a specialized anti-foaming agent).[11] - Dilute the solution before concentration. | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure 6,8-Difluorochroman-4-amine?
A1: Pure 6,8-Difluorochroman-4-amine is typically an off-white to pale yellow solid. As with many amines, it can be susceptible to oxidation, which may lead to discoloration over time. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C).[12]
Q2: Which analytical techniques are best suited to assess the purity of 6,8-Difluorochroman-4-amine?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.[7][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and helps in identifying structurally related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound and its impurities are thermally stable and volatile. Derivatization may be necessary to improve volatility.[14]
Q3: My NMR spectrum shows unidentifiable peaks after purification. What could be the source?
A3: If you have ruled out residual solvents and common impurities from your synthesis, consider the following:
-
Grease: Stopcock grease from glassware can be a common contaminant.
-
Degradation Products: The compound may be degrading on the NMR timescale or during sample preparation.
-
Impurities from Purification Media: Trace impurities from silica gel or other chromatographic media can sometimes leach into the fractions.
-
Contaminated NMR tubes or caps. [15]
Q4: Can I use recrystallization as the sole method of purification?
A4: Recrystallization can be a powerful technique for removing impurities, especially if the desired compound is highly crystalline and the impurities have different solubility profiles. However, it is often less effective at removing impurities that are structurally very similar to the product. For achieving high purity (>99%), a combination of column chromatography followed by recrystallization is often the most effective strategy.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a standard column chromatography procedure for the purification of 6,8-Difluorochroman-4-amine.
1. Preparation of the Stationary Phase: a. Select a glass column of appropriate size for the amount of crude product. b. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). c. Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks.[5][6]
2. Loading the Sample: a. Dissolve the crude 6,8-Difluorochroman-4-amine in a minimal amount of the eluent or a more polar solvent like dichloromethane (DCM). b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent. c. Carefully add the sample to the top of the packed column.
3. Elution: a. Begin eluting with a suitable solvent system. A good starting point for amines is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or triethylamine to prevent streaking). A common system is ethyl acetate/methanol with 1% triethylamine. b. Collect fractions and monitor the elution by thin-layer chromatography (TLC).
4. Isolation of Pure Product: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Chiral Resolution of 6,8-Difluorochroman-4-amine
This protocol outlines the separation of racemic 6,8-Difluorochroman-4-amine into its individual enantiomers.[8]
1. Diastereomeric Salt Formation: a. Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). b. Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 equivalents), to the amine solution. c. Stir the mixture, and allow the diastereomeric salt to crystallize. This may require cooling or slow evaporation of the solvent.
2. Separation of Diastereomers: a. Collect the crystallized salt by filtration. This salt will be enriched in one of the diastereomers. b. The enantiomeric excess of the crystallized salt can be improved by recrystallization.[9]
3. Liberation of the Free Amine: a. Dissolve the separated diastereomeric salt in water. b. Add a base (e.g., 1 M NaOH solution) to deprotonate the amine and break the salt. c. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). d. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the enantiomerically enriched amine.
Visualizations
Caption: Purification workflow for 6,8-Difluorochroman-4-amine.
Caption: Troubleshooting decision tree for purification.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. Available from: [Link]
-
A Practical Synthesis of 6,8-Difluoro-7-hydroxycoumarin Derivatives for Fluorescence Applications. ResearchGate. Available from: [Link]
-
Analytical strategies for the determination of biogenic amines in dairy products. Universidad de Zaragoza. Available from: [Link]
-
Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed. Available from: [Link]
-
Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate. Available from: [Link]
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available from: [Link]
-
Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. ResearchGate. Available from: [Link]
- Preparation method of R-5, 7-difluorochroman-4-ol. Google Patents.
-
Amine Treating - Troubleshooting Guide. Scribd. Available from: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available from: [Link]
- Resolution of chiral amines. Google Patents.
-
Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. Odinity. Available from: [Link]
-
Analytical Methods. OPUS. Available from: [Link]
-
Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. Available from: [Link]
- Process for purifying crude 4-aminophenol. Google Patents.
- Separation of aromatic fluoro-compound and aromatic nitro-compound. Google Patents.
-
New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Available from: [Link]
-
Chiral resolution. Wikipedia. Available from: [Link]
-
How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Medium. Available from: [Link]
-
Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via Selectfluor. ChemRxiv. Available from: [Link]
-
Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Available from: [Link]
-
Column chromatography. Wikipedia. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
-
Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Available from: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]
-
Column Chromatography. YouTube. Available from: [Link]
-
Amine Plant Troubleshooting and Optimiza. Scribd. Available from: [Link]
-
Analysis of Amino Acids and Biogenic Aminesby High Performance Liquid Chromatography. ThaiJo. Available from: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available from: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. PMC. Available from: [Link]
-
Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2. ACS Publications. Available from: [Link]
- Process for the purification of amines. Google Patents.
-
Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
synthesis of fluorinated building blocks at Enamine. YouTube. Available from: [Link]
-
NMR impurities after chromatography. Reddit. Available from: [Link]
-
Pharmaceutical Impurity Analysis Overview. Chemass. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. odinity.com [odinity.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 11. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 12. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 13. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 14. zaguan.unizar.es [zaguan.unizar.es]
- 15. reddit.com [reddit.com]
Overcoming low reactivity of 6,8-Difluorochroman-4-one in amination
<_Step_2>
Welcome to the technical support center for the amination of 6,8-difluorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of this substrate. Here, we provide in-depth analysis, troubleshooting strategies, and validated protocols to help you achieve successful C-N bond formation.
Core Challenge Analysis: Understanding the Low Reactivity
The primary obstacle in the amination of 6,8-difluorochroman-4-one is its inherent electronic and structural properties. While the two fluorine atoms are strongly electron-withdrawing, which should activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), their placement and the influence of the chromanone core create a complex scenario.[1][2][3]
-
Electronic Effects : The fluorine at the 6-position is para to the ether oxygen and meta to the carbonyl group. The fluorine at the 8-position is ortho to the ether oxygen. The activating effect of these electron-withdrawing groups is partially offset by the electron-donating resonance of the ether oxygen.
-
Steric Hindrance : The 8-position is sterically hindered by the adjacent ether oxygen and the fused ring system, making nucleophilic attack at this position more difficult.
-
Intermediate Stabilization : For a successful SNAr reaction, the negative charge of the Meisenheimer intermediate must be stabilized.[4][5] The substitution pattern in 6,8-difluorochroman-4-one may not optimally stabilize this intermediate, especially when compared to rings with nitro groups.[2][5]
Frequently Asked Questions (FAQs)
Q1: Why is my 6,8-difluorochroman-4-one not reacting with amines under standard SNAr conditions?
A: Standard SNAr conditions (e.g., a secondary amine and a base like K2CO3 in DMSO at moderate temperatures) often fail due to the substrate's moderate activation. The electron-withdrawing pull of the fluorine atoms is not strong enough to overcome the activation energy barrier under mild conditions.[1] More forcing conditions or a different mechanistic approach, such as palladium-catalyzed Buchwald-Hartwig amination, is typically required.[6][7]
Q2: Which fluorine atom is more likely to be substituted?
A: The fluorine at the 6-position is generally more susceptible to nucleophilic attack. This is because the para relationship to the ether oxygen and the ortho relationship to the carbonyl group (via the aromatic system) provide better stabilization for the negatively charged Meisenheimer intermediate compared to the 8-position.
Q3: Can the ketone or ether functionality interfere with the reaction?
A: Yes. Under strongly basic conditions, the ketone can undergo enolization or other side reactions. The ether linkage is generally stable but can influence the electronic properties of the aromatic ring. Additionally, some reaction pathways can involve the cleavage of the C-O bond in the chromone ring.[8]
In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Problem: My SNAr reaction shows no or very low conversion of the starting material.
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Activation | The substrate is not electron-poor enough for the reaction to proceed under the current conditions. |
| Solution 1: Increase the reaction temperature significantly. Reactions may require temperatures of 150-200 °C in a sealed vessel. Use a high-boiling point aprotic polar solvent like DMSO, NMP, or sulfolane. | |
| Solution 2: Use a stronger base. While K2CO3 is common, a stronger non-nucleophilic base like DBU or a metal hydride (e.g., NaH) can be more effective. Caution: Strong bases can promote side reactions. | |
| Poor Nucleophile | The amine being used is not nucleophilic enough to attack the electron-deficient ring. |
| Solution: If possible, switch to a more nucleophilic amine. For example, secondary cyclic amines like piperidine or morpholine are generally more reactive than their acyclic counterparts. | |
| Solvent Effects | Protic solvents can solvate the nucleophile, reducing its reactivity.[4] |
| Solution: Ensure you are using a polar aprotic solvent. If solubility is an issue, consider a co-solvent system, but avoid protic solvents like alcohols. |
Guide 2: Troubleshooting Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig reaction is giving low yields or a complex mixture of products.
The Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds with challenging substrates.[6][7][9][10] However, aryl fluorides are notoriously difficult coupling partners for palladium catalysis.[11]
| Potential Cause | Recommended Solution & Rationale |
| Catalyst Inactivity/Decomposition | The chosen palladium source and ligand are not robust enough for the C-F bond activation. |
| Solution 1: Employ specialized ligands designed for challenging couplings. Bulky, electron-rich biarylphosphine ligands such as BrettPhos, AdBippyPhos, or Josiphos-type ligands are often necessary.[12][13][14] | |
| Solution 2: Use a modern palladium precatalyst (e.g., G3 or G4 precatalysts) which are more stable and provide a reliable source of active Pd(0).[15] | |
| Incorrect Base | The choice of base is critical. It must be strong enough to deprotonate the amine but not so strong that it promotes side reactions or catalyst decomposition.[16] |
| Solution: For aryl fluorides, strong bases like NaOt-Bu or LHMDS are often required. However, for sensitive substrates, a weaker base like KOPh might be beneficial.[12] | |
| Side Reactions | Hydrodefluorination (replacement of F with H) or ether cleavage can occur. |
| Solution: Carefully control the reaction temperature and time. Lowering the catalyst loading can sometimes minimize side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.[16] |
Visualizations and Workflows
Diagram 1: Electronic Influences on 6,8-Difluorochroman-4-one
Caption: Conflicting electronic effects on the aromatic ring.
Diagram 2: Troubleshooting Workflow for Amination Failure
Caption: Decision tree for troubleshooting failed amination reactions.
Validated Experimental Protocols
Protocol 1: High-Temperature Nucleophilic Aromatic Substitution (SNAr)
This protocol is a starting point for forcing SNAr conditions.
-
Preparation : In an oven-dried microwave vial equipped with a magnetic stir bar, add 6,8-difluorochroman-4-one (1.0 eq), the desired secondary amine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition : Add anhydrous DMSO to achieve a substrate concentration of 0.2 M.
-
Reaction Setup : Seal the vial tightly with a cap.
-
Heating : Place the vial in a preheated oil bath or heating block at 160 °C. Safety Note: Use a blast shield when heating sealed vials to high temperatures.
-
Monitoring : Stir the reaction for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC.[16]
-
Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination for Aryl Fluorides
This protocol utilizes a modern catalyst system known to be effective for C-F activation.[11][12]
-
Preparation : In a glovebox, add to a vial: AdBippyPhos ligand (1.5 mol %), [Pd(allyl)Cl]2 (0.5 mol %), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition : Add 6,8-difluorochroman-4-one (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition : Add anhydrous toluene to achieve a substrate concentration of 0.5 M.
-
Reaction Setup : Seal the vial, remove from the glovebox, and place in a preheated heating block at 110 °C.
-
Monitoring : Stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS or GC-MS.[16]
-
Work-up : Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
References
-
Weix, D. J., & Hartwig, J. F. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Philipp. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Li, J., et al. (2021). Switchable Amination Pathways of Chromones via Iodonium Salt/Amine Modulation. Organic Letters. [Link]
-
Brazier, J. A., et al. (2017). Synthesis of Oligomeric 4H-1,2,6-Thiadiazines. The Journal of Organic Chemistry. [Link]
-
DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]
-
Lim, H., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
-
LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Garg, N. K., et al. (2021). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Journal of the American Chemical Society. [Link]
-
DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]
-
Ewies, F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Yoshimura, T., et al. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]
-
Glieder, A., et al. (2013). Asymmetric amination of tetralone and chromanone derivatives employing omega-transaminases. Tetrahedron. [Link]
-
Singh, U. P., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [Link]
-
Wu, J. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Reddy, C. R., et al. (2018). Scheme 4 Possible mechanisms of the reaction between chromones and aliphatic amines. ResearchGate. [Link]
-
Kreye, P., et al. (2011). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]
-
Hartwig, J. F., et al. (2018). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (2022). Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Arylation of Fluoroalkylamines | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 6,8-Difluorochroman-4-amine Derivatives in Biological Assays: A Proposed Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chroman scaffold is a privileged heterocyclic motif frequently encountered in bioactive natural products and clinically successful synthetic drugs. Its rigid, bicyclic structure provides a valuable three-dimensional framework for interacting with a variety of biological targets. The introduction of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties. This guide focuses on the largely unexplored chemical space of 6,8-difluorochroman-4-amine derivatives. While direct, extensive biological data for this specific scaffold is not yet publicly available, this document serves as a forward-looking guide for its synthesis, characterization, and biological evaluation. We will leverage structure-activity relationship (SAR) data from analogous fluorinated and non-fluorinated chroman derivatives to hypothesize potential biological activities and provide detailed, self-validating experimental protocols for their assessment. This guide is intended to be a foundational resource for researchers poised to investigate this promising class of compounds.
The Rationale for Investigating 6,8-Difluorochroman-4-amine Derivatives
The strategic incorporation of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The 6,8-difluoro substitution pattern on the chroman ring is of particular interest for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at the 6 and 8 positions can shield the aromatic ring from oxidative metabolism, potentially increasing the compound's half-life and bioavailability.[1][2]
-
Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the pKa of nearby functional groups, influencing a molecule's solubility, lipophilicity, and membrane permeability.[3] These modifications can be crucial for optimizing drug-like properties.
-
Enhanced Binding Affinity: The introduction of fluorine can lead to favorable interactions with biological targets through the formation of hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions with protein backbone amides. This can result in increased binding affinity and potency.
The 4-amino group provides a key point for diversification, allowing for the introduction of various substituents to probe interactions with target proteins and fine-tune the pharmacological profile. This combination of a fluorinated core and a modifiable amino group makes the 6,8-difluorochroman-4-amine scaffold a compelling starting point for the discovery of novel therapeutics.
Proposed Synthesis of 6,8-Difluorochroman-4-amine Derivatives
A key starting material for the synthesis of the target compounds is 6,8-difluorochroman-4-one . Its synthesis has been reported in the literature and can be achieved through a p-toluenesulfonic acid-catalyzed one-pot reaction of the appropriately substituted 2-hydroxyacetophenone with a suitable aldehyde.[4]
Workflow for the Synthesis of 6,8-Difluorochroman-4-amine Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to the Key Pharmaceutical Intermediate: 6,8-Difluorochroman-4-amine
Introduction: The Significance of 6,8-Difluorochroman-4-amine in Medicinal Chemistry
6,8-Difluorochroman-4-amine is a pivotal chiral building block in the synthesis of a variety of pharmacologically active molecules. The rigid chroman scaffold, combined with the electronic properties imparted by the fluorine substituents, makes this amine a sought-after intermediate in drug discovery programs targeting a range of therapeutic areas. The stereochemistry at the C4 position is often crucial for biological activity, necessitating synthetic strategies that can deliver the desired enantiomer with high purity. This guide provides a comprehensive head-to-head comparison of the most prominent synthetic routes to 6,8-Difluorochroman-4-amine, offering an in-depth analysis of their respective advantages and limitations to aid researchers in selecting the optimal pathway for their specific needs.
Route 1: The Classical Approach via Reductive Amination of 6,8-Difluorochroman-4-one
The most conventional and widely explored pathway to 6,8-Difluorochroman-4-amine commences with the synthesis of the corresponding ketone, 6,8-Difluorochroman-4-one. This intermediate is then converted to the target amine via reductive amination.
Synthesis of the Precursor: 6,8-Difluorochroman-4-one
The synthesis of 6,8-Difluorochroman-4-one typically starts from the readily available 2,4-difluorophenol. A common method involves a Pechmann condensation or a related reaction with an appropriate three-carbon synthon, such as acrylic acid or its derivatives, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.
Figure 1: Synthesis of the key ketone intermediate.
Experimental Protocol: Synthesis of 6,8-Difluorochroman-4-one
-
To a mechanically stirred mixture of 2,4-difluorophenol (1.0 eq.) and polyphosphoric acid (10 wt. eq.), slowly add acrylic acid (1.2 eq.) while maintaining the temperature below 40 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization to yield 6,8-Difluorochroman-4-one.
Reductive Amination to 6,8-Difluorochroman-4-amine
With the ketone in hand, the next critical step is the introduction of the amine functionality. Several reductive amination methods can be employed, with the Leuckart-Wallach reaction and catalytic reductive amination being the most common.
Method A: The Leuckart-Wallach Reaction
This classical method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2] The reaction is typically carried out at high temperatures and results in the formation of the formamide intermediate, which is then hydrolyzed to the desired primary amine.
Figure 2: Leuckart-Wallach reaction pathway.
Experimental Protocol: Leuckart-Wallach Reaction
-
A mixture of 6,8-Difluorochroman-4-one (1.0 eq.) and ammonium formate (5-10 eq.) is heated to 160-180 °C for several hours.[3]
-
The reaction progress is monitored by TLC until the starting ketone is consumed.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude N-formyl intermediate.
-
The formamide is then hydrolyzed by refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) to afford 6,8-Difluorochroman-4-amine.
-
The final product is isolated by extraction and purified by an appropriate method, such as crystallization of a salt.
Method B: Catalytic Reductive Amination
A more modern and often higher-yielding approach involves the direct reductive amination using a reducing agent in the presence of an ammonia source.[4] Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[5]
Figure 3: Direct catalytic reductive amination.
Experimental Protocol: Catalytic Reductive Amination
-
To a solution of 6,8-Difluorochroman-4-one (1.0 eq.) in a suitable solvent (e.g., methanol), add an ammonia source such as ammonium acetate (excess).
-
Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
-
Slowly add a reducing agent, such as sodium cyanoborohydride (1.5-2.0 eq.), in portions.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully with an acid and then basify the mixture.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude amine.
-
Purification can be achieved by column chromatography or crystallization.
| Parameter | Leuckart-Wallach Reaction | Catalytic Reductive Amination |
| Yield | Moderate to Good | Good to Excellent |
| Reaction Conditions | High temperatures (160-180 °C) | Milder conditions (often room temp.) |
| Reagents | Inexpensive (ammonium formate) | More expensive and/or toxic reagents |
| Scalability | Can be challenging due to high temps | Generally more scalable |
| Safety | High temperature, potential for pressure buildup | Use of cyanide-containing reagents (NaBH₃CN) |
Route 2: Asymmetric Synthesis for Enantiomerically Pure 6,8-Difluorochroman-4-amine
For many pharmaceutical applications, a single enantiomer of 6,8-Difluorochroman-4-amine is required. This necessitates the use of asymmetric synthesis, which can be broadly categorized into two main strategies: asymmetric reduction of the ketone followed by conversion to the amine, and direct asymmetric reductive amination.
Method A: Asymmetric Reduction of 6,8-Difluorochroman-4-one
This two-step approach involves the enantioselective reduction of the prochiral 6,8-Difluorochroman-4-one to a chiral alcohol, which is then converted to the amine with inversion of stereochemistry.
Asymmetric Reduction:
Well-established methods for the asymmetric reduction of ketones include the use of chiral borane reagents (e.g., CBS reduction) or catalytic transfer hydrogenation with chiral ruthenium or rhodium catalysts (e.g., Noyori-type catalysts). A patent for a related compound, (R)-5,7-difluorochroman-4-ol, describes an enzymatic reduction using a ketoreductase, which can provide high enantioselectivity.[6]
Figure 4: Asymmetric reduction followed by amination.
Experimental Protocol: Asymmetric Transfer Hydrogenation (Noyori-type)
-
In an inert atmosphere, a solution of 6,8-Difluorochroman-4-one (1.0 eq.) and a chiral ruthenium catalyst (e.g., (S,S)-RuCl(p-cymene)(TsDPEN), 0.5-2 mol%) in a suitable solvent (e.g., isopropanol) is prepared.
-
A hydrogen donor, such as formic acid/triethylamine azeotrope or isopropanol itself, is added.
-
The reaction is stirred at a specified temperature (e.g., 40-60 °C) until complete conversion.
-
After workup, the chiral alcohol is obtained with high enantiomeric excess (ee).
Conversion of Alcohol to Amine:
The resulting chiral alcohol can be converted to the amine with inversion of stereochemistry via a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide or hydrazoic acid) or by converting the alcohol to a good leaving group (e.g., mesylate or tosylate) followed by displacement with an azide and subsequent reduction.
Method B: Direct Asymmetric Reductive Amination
A more atom-economical approach is the direct catalytic asymmetric reductive amination of the ketone. This one-pot transformation utilizes a chiral catalyst to guide the enantioselective reduction of the in-situ formed imine. Chiral phosphoric acids and iridium-based catalysts have shown promise in this area.[7][8]
Figure 5: Direct asymmetric reductive amination.
Experimental Protocol: Organocatalytic Asymmetric Reductive Amination
-
To a solution of 6,8-Difluorochroman-4-one (1.0 eq.), an ammonia source (e.g., ammonium salt), and a Hantzsch ester (1.2 eq.) in a non-polar solvent (e.g., toluene), add a chiral phosphoric acid catalyst (e.g., TRIP, 1-5 mol%).
-
Stir the reaction at a specified temperature until completion.
-
The reaction is then worked up, and the product is purified to yield the enantiomerically enriched amine.
| Parameter | Asymmetric Reduction then Amination | Direct Asymmetric Reductive Amination |
| Enantioselectivity | Generally high to excellent ee | Can be high, but often catalyst dependent |
| Number of Steps | Two or more steps | One-pot reaction |
| Atom Economy | Lower | Higher |
| Catalyst/Reagent Cost | Can be high depending on the catalyst | Can be high, but organocatalysts are often cheaper |
| Substrate Scope | Well-established for a wide range of ketones | Can be more substrate-specific |
Conclusion and Recommendations
The choice of synthetic route to 6,8-Difluorochroman-4-amine is highly dependent on the specific requirements of the research or development program.
-
For the synthesis of the racemic amine on a laboratory scale, catalytic reductive amination offers a good balance of yield, mild reaction conditions, and scalability.
-
The Leuckart-Wallach reaction , while classic, is often less favored due to the harsh conditions and potentially lower yields, but it can be a cost-effective option if specialized reagents are unavailable.
-
When enantiopure 6,8-Difluorochroman-4-amine is the target, asymmetric reduction of the ketone followed by conversion to the amine is a reliable and well-precedented strategy, with enzymatic reductions offering a green and highly selective option.
-
Direct asymmetric reductive amination represents a more modern and efficient approach, and while it may require more optimization for this specific substrate, it holds significant promise for large-scale, sustainable production.
Researchers should carefully consider the desired stereochemistry, scale, cost, and available resources when selecting the most appropriate synthetic pathway. Further optimization of the reported general procedures for the specific substrate, 6,8-Difluorochroman-4-one, is recommended to achieve optimal results.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol - Google Patents [patents.google.com]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,8-Difluorochroman-4-amine
This guide provides essential, immediate safety and logistical information for the proper disposal of 6,8-Difluorochroman-4-amine. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this fluorinated chroman amine, thereby fostering a culture of safety and environmental responsibility in the laboratory.
The introduction of fluorine atoms into organic molecules like chroman amines can significantly alter their reactivity and biological properties. Consequently, these modifications necessitate a thorough understanding of their potential hazards and the implementation of robust disposal protocols. This guide is designed to be a trusted resource, offering clarity and actionable procedures that extend beyond mere compliance to embody the principles of proactive laboratory safety.
Hazard Identification and Risk Assessment
Structural Analogs and Associated Hazards:
-
Fluorinated Organic Compounds: The presence of carbon-fluorine bonds suggests that upon combustion, toxic fumes of hydrogen fluoride may be released.[1][2] Fluorinated compounds can also exhibit environmental persistence.[3]
-
Amines: The amine group can impart corrosive properties and may cause skin and eye irritation or allergic reactions.[4][5] Amines can also be harmful if swallowed, inhaled, or absorbed through the skin.[1][6][7]
-
General Chemical Reactivity: This compound may be incompatible with strong oxidizing agents, acids, and bases.[8]
Assumed Hazard Profile for 6,8-Difluorochroman-4-amine:
| Hazard Class | Potential Effects |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1][6][7] |
| Skin Corrosion/Irritation | May cause skin irritation.[5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[5][7][9][10] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[6][7][9][10] |
Due to these potential hazards, in-laboratory neutralization or disposal of 6,8-Difluorochroman-4-amine is strongly discouraged.[11][12] The mandatory and safest approach is to manage it as hazardous waste through a licensed professional service.[11][12]
Personal Protective Equipment (PPE)
The proper selection and consistent use of PPE are fundamental to minimizing exposure risks when handling 6,8-Difluorochroman-4-amine for disposal.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[11] | Protects against splashes and potential fumes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | A flame-retardant lab coat.[11] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A respirator may be necessary in poorly ventilated areas.[4] | Prevents inhalation of harmful vapors.[4] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection, storage, and disposal of 6,8-Difluorochroman-4-amine waste.
Step 1: Waste Collection
-
Container Selection: Use a designated, leak-proof container that is compatible with 6,8-Difluorochroman-4-amine.[11][13] The original container is often a suitable choice.[13] Avoid using metal containers if the waste is acidic.[13]
-
Waste Segregation: Do not mix 6,8-Difluorochroman-4-amine waste with other chemical waste streams to prevent unintended reactions.[12]
-
Container Sealing: Ensure the container is securely capped at all times, except when adding waste.[13]
Step 2: Labeling
-
Clear Identification: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "6,8-Difluorochroman-4-amine," and all associated hazard symbols.[11][12]
Step 3: Temporary Storage
-
Designated Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[11]
-
Ventilation: The storage area should be cool, dry, and well-ventilated.[3]
-
Incompatible Materials: Keep the waste container away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][8]
Step 4: Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal vendor to arrange for professional pickup and disposal.[11][14]
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of accumulation.
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 6,8-Difluorochroman-4-amine.
Caption: Recommended disposal workflow for 6,8-Difluorochroman-4-amine.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Evacuate the immediate area.[12]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If the spill is small and you are trained to handle it, wear the appropriate PPE and contain the spill with an inert absorbent material.[12]
-
Collect: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department.
Exposure Response:
-
Inhalation: Move the affected person to fresh air.[15] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.[5][15] If irritation persists, seek medical advice.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, removing contact lenses if present.[9] Seek immediate medical attention.[10][15]
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention.[7][10]
Conclusion
The proper disposal of 6,8-Difluorochroman-4-amine is not merely a regulatory requirement but a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers and scientists can mitigate risks, ensure a safe working environment, and minimize their environmental impact. The principles of proactive hazard assessment, diligent use of personal protective equipment, and reliance on professional waste management services form the bedrock of a robust safety culture.
References
- Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 2,6-Difluoroaniline Safety Data Sheet.
- BenchChem. (2025). Navigating the Safe Disposal of Difluoroamine: A Guide for Laboratory Professionals.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- ADAMA. (2015). Defy Amine 4 Safety Data Sheet.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- Albaugh, LLC. (n.d.). 2,4-D AMINE 4 Safety Data Sheet.
- Möbs, M., et al. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ResearchGate.
- ChemSafety. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Drexel Chemical Company. (2018). DREXEL DE-AMINE 4 Safety Data Sheet.
- TCI Chemicals. (2025). 2,6-Difluoro-4-hydroxybenzoic Acid Safety Data Sheet.
- Atticus. (2016). BASE CAMP 4 AMINE Safety Data Sheet.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Sigma-Aldrich. (2024). 4-fluorophenol Safety Data Sheet.
- European Industrial Gases Association. (n.d.). Code of practice compressed fluorine and mixtures with inert gases.
- Purdue University. (n.d.). Fluorine Safety.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling Difluoroamine.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. cms9files.revize.com [cms9files.revize.com]
- 8. fishersci.com [fishersci.com]
- 9. cdms.net [cdms.net]
- 10. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 15. chemicea.com [chemicea.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
